DL-Alanine (Standard)
Description
Significance of L-Serine Derivatives in Contemporary Chemical Research
L-serine and its derivatives are fundamental building blocks in a wide array of biological and chemical processes. Their importance extends from being integral components of proteins to serving as precursors for the synthesis of other biomolecules.
L-serine is a proteinogenic amino acid, meaning it is incorporated into proteins during translation. researchgate.netnih.gov Beyond its role in protein structure, L-serine is a key precursor in numerous metabolic pathways. wikipedia.org It is involved in the biosynthesis of other amino acids such as glycine (B1666218) and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA. nih.govwikipedia.orgabcam.com Furthermore, L-serine is essential for the synthesis of phospholipids, like phosphatidylserine, and sphingolipids, which are critical components of cell membranes. nih.gov The hydroxyl group on its side chain makes it a polar amino acid and a primary site for post-translational modifications like phosphorylation, which is a key mechanism for regulating protein function. researchgate.net
The versatility of L-serine has led to the development of numerous derivatives for various research and industrial applications. These derivatives are utilized in drug development, biotechnology, and the food and cosmetics industries. researchgate.netnih.gov
The synthesis of peptides, which are chains of amino acids linked by amide bonds, requires a sophisticated approach to manage the various reactive functional groups present on each amino acid. Orthogonal protecting group strategies are essential for this purpose. fiveable.menih.gov This strategy involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.mewikipedia.org
In solid-phase peptide synthesis (SPPS), the most common method for creating peptides, an amino acid is anchored to a solid support, and subsequent amino acids are added one by one. nih.govnih.gov To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, while the reactive side chains of all amino acids are protected with more permanent groups. springernature.com After each coupling step, the temporary α-amino protecting group is selectively removed to allow the next amino acid to be added. fiveable.me The choice of protecting groups is critical for the success of the synthesis, ensuring high yields and purity of the final peptide. nih.gov
Role of L-Serine in Biomolecule Synthesis
Scope and Research Imperatives for O-Trityl-L-Serine
The utility of O-Trityl-L-serine and its N-protected derivatives, such as Fmoc-Ser(Trt)-OH, continues to be explored in various areas of chemical and biological research. Current research focuses on its application in the synthesis of complex peptides and proteins with specific modifications. The ability to selectively deprotect the serine side chain opens up possibilities for introducing functionalities like phosphorylation, glycosylation, or fluorescent labels at specific sites within a peptide sequence.
Furthermore, research into the synthesis of O-Trityl-L-serine itself aims to improve efficiency and yield. For instance, one reported synthesis involves the reaction of L-serine with trityl chloride in acetonitrile (B52724), using mercury dichloride and triethylamine (B128534), followed by purification steps to yield the final product. chemicalbook.com
The ongoing development of new synthetic methodologies and the increasing complexity of target molecules ensure that O-Trityl-L-serine will remain a relevant and important tool for synthetic chemists. Its properties make it an enabling component in the construction of sophisticated molecular architectures for applications in medicine, materials science, and fundamental biological studies.
Addressing Challenges in Peptide Synthesis with Serine Residues
The synthesis of peptides containing serine residues presents several challenges that can compromise the efficiency and outcome of the process. One significant issue is the potential for side reactions involving the hydroxyl group of the serine side chain. During peptide coupling steps, this hydroxyl group can undergo undesired acylation, leading to the formation of branched peptides and other impurities.
Another major hurdle, particularly in solid-phase peptide synthesis (SPPS), is the aggregation of the growing peptide chain. peptide.comsigmaaldrich.com Peptides containing serine, especially in hydrophobic sequences, are prone to forming intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. peptide.com This aggregation can hinder the accessibility of the N-terminus for the next coupling reaction, resulting in incomplete sequences and low yields. cpcscientific.compeptide.com
Furthermore, the presence of serine can contribute to epimerization, a process where the stereochemistry of the amino acid is inverted, at the C-terminal residue during its attachment to the resin and at various other stages of the synthesis. nih.gov This loss of chiral purity is a critical problem, as the biological activity of peptides is highly dependent on their specific three-dimensional structure.
The use of O-trityl-L-serine effectively mitigates these challenges. The bulky trityl group sterically hinders the hydroxyl function, preventing side reactions and minimizing the potential for aggregation by disrupting the formation of intermolecular hydrogen bonds. researchgate.net The protection of the serine side chain with the trityl group streamlines the synthesis process, leading to higher purity and yield of the target peptide. chemimpex.com
Advancing Methodologies for Complex Molecule Construction
The application of O-Trityl-L-serine has been instrumental in advancing methodologies for the construction of complex molecules beyond standard peptide synthesis. The trityl protecting group's unique properties allow for its selective removal under mild acidic conditions, which are orthogonal to the cleavage conditions used for other protecting groups like Boc and Fmoc. peptide.comsigmaaldrich.com This orthogonality is a key principle in modern synthetic chemistry, enabling chemists to deprotect specific functional groups in a molecule without affecting others, thus allowing for sequential and site-specific modifications.
This selective deprotection capability has made O-Trityl-L-serine a valuable building block in the synthesis of modified peptides, such as phosphopeptides. sigmaaldrich.com The hydroxyl group of serine can be selectively unmasked and then phosphorylated while the rest of the peptide remains protected. This is crucial for studying protein phosphorylation and its role in cell signaling.
Moreover, the trityl group's influence extends to the solid-state and solution-phase behavior of molecules. The bulky nature of the trityl group can be exploited in crystal engineering to create specific packing arrangements and to act as a supramolecular protecting group, preventing certain intermolecular interactions like hydrogen bonding. researchgate.net This has implications for the design and synthesis of novel materials and host-guest complexes. The use of trityl-protected amino acids has also been shown to result in purer products compared to those synthesized with standard t-Bu protected amino acids. sigmaaldrich.com
The development of new synthetic strategies, such as serine and threonine ligation, further highlights the importance of serine derivatives in constructing large proteins. pnas.org While these specific methods may not directly involve O-Trityl-L-serine, they underscore the continuous innovation in peptide and protein chemistry where control over the serine side chain is a central theme.
Chemical and Physical Properties of O-Trityl-L-Serine
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(triphenylmethoxy)propanoic acid | nih.gov |
| CAS Number | 25840-83-9 | nih.govchemicalbook.com |
| Molecular Formula | C22H21NO3 | nih.govchemicalbook.com |
| Molecular Weight | 347.41 g/mol | chemicalbook.comlookchem.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 181-186 °C | chemimpex.com |
| Solubility | Soluble in DMF | chemimpex.com |
| Optical Rotation | [a]D20 = +6.6 ± 2º (c=2 in DMF) | chemimpex.com |
| Density | 1.209 g/cm³ | lookchem.com |
| Boiling Point | 514.7 °C at 760 mmHg | lookchem.com |
| Flash Point | 265.1 °C | lookchem.com |
Spectroscopic Data of a Related Derivative, Fmoc-O-trityl-L-serine
| Property | Value | Source |
| Molecular Formula | C37H31NO5 | sigmaaldrich.com |
| Molecular Weight | 569.65 g/mol | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
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InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
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Canonical SMILES |
CC(C(=O)O)N | |
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Isomeric SMILES |
C[C@@H](C(=O)O)N | |
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Molecular Formula |
C3H7NO2 | |
| Record name | α-alanine | |
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Related CAS |
25191-17-7 | |
| Record name | L-Alanine homopolymer | |
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DSSTOX Substance ID |
DTXSID20873899 | |
| Record name | L-Alanine | |
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Molecular Weight |
89.09 g/mol | |
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Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
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Boiling Point |
250 °C (sublimes) | |
| Record name | (L)-ALANINE | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
| Record name | Alanine | |
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| Record name | (L)-ALANINE | |
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Density |
1.432 g/cu cm at 22 °C | |
| Record name | (L)-ALANINE | |
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Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | Alanine | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
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| Record name | Alanine [USAN:INN] | |
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| Record name | L-Alanine, labeled with carbon-14 | |
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Melting Point |
297 °C (decomposes), 300 °C | |
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Advanced Synthetic Methodologies for O Trityl L Serine and Its Derivatives
Classical and Contemporary Approaches to O-Tritylation of L-Serine
The introduction of the trityl group onto the oxygen atom of the L-serine side chain can be achieved through several strategic pathways, ranging from direct, one-step procedures to more complex multi-step sequences.
Direct O-tritylation involves the reaction of L-serine with a tritylating agent, most commonly trityl chloride (TrCl). One established method involves reacting L-serine with trityl chloride in the presence of a metallic catalyst. For instance, a selective O-tritylation can be achieved by dissolving L-serine in a solution of trityl chloride and mercury(II) chloride (HgCl₂) in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). hep.com.cnresearchgate.net The slow addition of a base, such as triethylamine (B128534) (TEA), then facilitates the reaction, leading to the precipitation of the product, H-Ser(Trt)-OH. hep.com.cn A patent describes a procedure where L-serine, HgCl₂, and TrCl in DMF at 60°C yield a clear solution that, after standing and the addition of water, produces O-trityl serine. researchgate.net
Contemporary approaches have focused on replacing toxic catalysts like mercury salts with more benign alternatives. Homogeneous catalysis using anhydrous zinc chloride (ZnCl₂) in acetonitrile with triethylamine has been shown to be effective. researchgate.netreagent.co.uk Another development involves the use of iron(III) chloride (FeCl₃) as an efficient catalyst for the tritylation of alcohols, a method that can be extended to amino acid derivatives. reagent.co.uk These catalytic methods offer a direct route to the desired product under controlled conditions. researchgate.net
Table 1: Comparison of Direct O-Tritylation Methods
| Catalyst | Solvent(s) | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HgCl₂ | Acetonitrile | Triethylamine | 40 then 20 | 66.6 | hep.com.cn |
| HgCl₂ | DMF | - | 60 | - | researchgate.net |
| ZnCl₂ | Acetonitrile | Triethylamine | Ambient | 48.2 (for N-tritylglycine) | researchgate.net |
| FeCl₃ | Ionic Liquids | - | Ambient | Good | reagent.co.uk |
Multi-step pathways are frequently employed, especially when the final product requires additional protecting groups for use in automated peptide synthesis. The most common derivative is N-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a standard reagent in solid-phase peptide synthesis (SPPS). epj.orgresearchgate.net
The synthesis of this derivative typically begins with the preparation of O-trityl-L-serine (H-Ser(Trt)-OH) as described in the direct tritylation methods. researchgate.net Following the synthesis and purification of H-Ser(Trt)-OH, the α-amino group is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting H-Ser(Trt)-OH with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), in the presence of a base like aqueous sodium carbonate. researchgate.net This two-step process—O-tritylation followed by N-Fmoc protection—ensures that the correct protecting groups are installed on the specific functional groups of the L-serine molecule, making it ready for incorporation into a peptide chain. researchgate.netrsc.org
A typical multi-step sequence is as follows:
O-Tritylation: L-Serine + Trityl Chloride → H-Ser(Trt)-OH researchgate.net
N-Fmoc Protection: H-Ser(Trt)-OH + Fmoc-OSu → Fmoc-Ser(Trt)-OH researchgate.net
This pathway provides a reliable route to the orthogonally protected amino acid derivative, which is essential for modern peptide synthesis strategies. researchgate.net
Direct Tritylation Procedures
Stereochemical Control and Enantiopurity in Synthesis
Maintaining the stereochemical integrity of the chiral α-carbon of L-serine is paramount during synthesis. The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the sequence and chirality of their constituent amino acids. Any racemization—the conversion of the L-enantiomer to its D-isomer—can lead to impurities that are difficult to remove and can drastically alter or eliminate the peptide's function. nih.gov
The risk of racemization is a significant concern in peptide chemistry, particularly during the activation of the carboxylic acid for peptide bond formation. benthamdirect.com Serine has been identified as an amino acid that is particularly susceptible to racemization under certain conditions. benthamdirect.com
The choice of protecting groups is crucial for preserving stereochemical purity. Urethane-based N-protecting groups, such as Fmoc and Boc (tert-Butoxycarbonyl), are known to provide excellent protection against racemization. rsc.orgnih.gov Studies have shown that carbobenzoxy (Cbz)-protected dipeptides can maintain stereochemical purity above 97%. nih.gov The mechanism by which these groups prevent racemization involves reducing the acidity of the α-hydrogen and suppressing the formation of undesirable intermediates like oxazolones, which are prone to losing chiral information. nih.govbenthamdirect.com
Furthermore, the trityl group itself, being bulky and stable under standard coupling conditions, helps to maintain the integrity of the serine side chain, preventing side reactions that could compromise the chiral center. nih.gov Synthetic strategies that employ carefully controlled conditions, such as the use of specific catalysts (e.g., Cu(I) in Grignard additions) or coupling reagents, have been shown to proceed with complete retention of optical purity. researchgate.netrsc.org
Given the risk of epimerization, rigorous analytical methods are required to assess the enantiomeric purity of O-Trityl-L-serine and its derivatives. The most widely used technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC). epj.orgsharif.edu
Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the protected amino acid. This allows for the separation and quantification of even minute amounts of the undesired D-isomer. hep.com.cnsharif.edu Methods have been developed for the direct analysis of protected amino acids, including Fmoc-Ser(tBu)-OH (a derivative similar to Fmoc-Ser(Trt)-OH), without the need for further chemical modification (derivatization). hep.com.cnsharif.edu These HPLC methods are sensitive enough to detect contamination levels as low as 0.15% of the unwanted enantiomer. sharif.edu
Other methods for assessing enantiomeric purity include:
Gas Chromatography (GC-MS): This technique can be used after derivatizing the amino acid. A deuterium-labeling method can accurately determine the original enantiomeric purity in a peptide by monitoring for the unlabeled D-amino acid form via mass spectrometry. wordpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or after conversion to diastereomeric esters, NMR can be used to analyze stereochemical integrity. rsc.org
The results of these analyses are often reported on a Certificate of Analysis (CoA) for commercially available protected amino acids, confirming their high optical purity for use in peptide synthesis. libretexts.orgcsic.es
Table 2: Analytical Methods for Assessing Enantiopurity
| Technique | Principle | Detection Limit | Application Notes | Reference(s) |
|---|---|---|---|---|
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | As low as 0.15% | Direct analysis of Fmoc-protected amino acids is possible. | sharif.edu, hep.com.cn, organic-chemistry.org |
| GC-MS | Separation of volatile diastereomeric derivatives on a chiral column with mass spectrometric detection. | High sensitivity | Often requires hydrolysis and derivatization. Deuterium labeling can correct for racemization during sample prep. | wordpress.com |
| NMR Spectroscopy | Differentiation of enantiomers in a chiral environment (e.g., with chiral solvating agents). | Varies | Analysis of diastereomeric esters (e.g., Mosher's esters) can show distinct signals for each enantiomer. | rsc.org |
Maintaining L-Configuration During Protection
Green Chemistry Principles in O-Trityl-L-Serine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing O-Trityl-L-serine, these principles are applied to improve safety, reduce waste, and increase efficiency.
Key green chemistry principles relevant to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Modern methods for tritylation employ catalysts like ZnCl₂ or FeCl₃, which are used in small amounts and can be more environmentally benign than older methods requiring stoichiometric amounts of toxic reagents like mercury salts. researchgate.netreagent.co.uk The development of reusable nanocatalysts (e.g., MgO, NiO, CuO) for other amino acid protection schemes points to future green possibilities. epj.orgbenthamdirect.comsharif.edu
Use of Safer Solvents: A major source of waste in chemical synthesis is the use of solvents. acs.org Traditional peptide synthesis relies heavily on solvents like DMF, NMP, and dichloromethane (B109758) (DCM), which have significant health and environmental concerns. acs.org Green chemistry research focuses on finding safer alternatives. For peptide synthesis, solvent systems like DMSO/ethyl acetate (B1210297), N-butylpyrrolidone (NBP), and γ-valerolactone are being explored as greener substitutes for DMF. nih.govrsc.orgacs.org Some novel approaches even utilize bio-based solvents derived from vinegar or fruit extracts for certain amino acid modifications. researchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized because it requires additional reagents and generates waste. acs.org Biocatalysis offers a powerful tool to achieve this. Enzymes can exhibit high specificity, reacting at one site of a molecule while leaving others untouched, thereby circumventing the need for protection/deprotection steps. acs.orgrsc.org For example, the enzyme TrpB can synthesize tryptophan analogues directly from unprotected serine, and papain has been used to polymerize a serine ester without protecting the hydroxyl group, showcasing a truly green approach. nih.govacs.org
Development of Environmentally Benign Solvents and Reagents
Traditional peptide synthesis, including steps involving O-Trityl-L-Serine, has historically relied on hazardous solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). thieme-connect.de These solvents are effective but pose significant environmental and health risks. thieme-connect.de In response, the principles of green chemistry have spurred the investigation of safer, more sustainable alternatives.
Recent studies have highlighted several greener solvents as viable replacements in solid-phase peptide synthesis (SPPS). peptide.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) have been explored. technologynetworks.com A mixture of ethyl acetate (EtOAc), a "green solvent," and acetonitrile (MeCN), a "usable solvent," has been successfully used for loading amino acids onto 2-chlorotrityl chloride (2-CTC) resin, a process closely related to trityl protection. peptide.com Another promising alternative to DMF is a mixture of dimethyl sulfoxide (B87167) (DMSO) and EtOAc, which can dissolve common Fmoc-protected building blocks and reagents. researchgate.net
Table 1: Comparison of Traditional and Greener Solvents in Peptide Synthesis
| Solvent/Mixture | Classification | Key Advantages | Challenges |
|---|---|---|---|
| Dichloromethane (DCM) | Undesirable | Effective solubilizing agent | Environmental and health concerns |
| N,N-Dimethylformamide (DMF) | Undesirable | Widely applicable, good solvent properties | Toxic, high boiling point makes removal difficult |
| 2-Methyltetrahydrofuran (2-MeTHF) | Preferred | Bio-based, lower toxicity | May require optimization for coupling efficiency |
| Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) | Green/Usable | Reduced toxicity, effective for resin loading peptide.com | Solvent ratios may need optimization |
| Dimethyl Sulfoxide (DMSO) / Ethyl Acetate (EtOAc) | Usable/Green | Good replacement for DMF, dissolves reagents researchgate.net | DMSO can be difficult to remove completely |
Optimization of Reaction Conditions for Atom Economy and Waste Reduction
A primary goal in modern chemical synthesis is the maximization of atom economy and the minimization of waste, often quantified by the Process Mass Intensity (PMI). Peptide synthesis, particularly on a large scale, is notorious for its high PMI, generating significant amounts of waste relative to the final product. thieme-connect.de This is largely due to the use of super-stoichiometric amounts of amino acids and coupling reagents to drive reactions to completion. thieme-connect.de
Optimization strategies focus on several key areas. First, the stoichiometry of reactants is carefully controlled. For example, methods utilizing metallic catalysis for the direct, selective O-tritylation of serine have been explored to improve efficiency over multi-step processes. rsc.org Second, minimizing the formation of by-products is crucial. In related amino acid fermentative production, metabolic engineering has been used to reduce the accumulation of unwanted by-products like L-alanine and L-valine, a principle that translates to chemical synthesis through careful selection of reaction pathways and conditions. iris-biotech.de
The choice of coupling reagents also significantly impacts atom economy. While traditional carbodiimides and benzotriazole-based reagents are effective, they often have poor atom efficiency. technologynetworks.com Research into more efficient and recyclable reagents is ongoing. Furthermore, reducing the number of synthesis and purification steps, as demonstrated in streamlined approaches to protected serines, directly contributes to waste reduction by decreasing solvent and material usage. unimib.it
Microwave-Assisted and Continuous Flow Synthesis Applications
To accelerate reaction times and improve efficiency, modern techniques like microwave-assisted synthesis and continuous flow chemistry are being applied to peptide synthesis.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has proven effective in shortening the time required for both coupling and deprotection cycles. sigmaaldrich.comanton-paar.com The use of microwave irradiation can accelerate reactions that are sluggish at ambient temperatures, potentially leading to purer crude products. sigmaaldrich.com This technology is compatible with a variety of solid supports, including trityl-based resins, and can be used for the synthesis of complex peptides and glycopeptides. google.comresearchgate.netsorbonne-universite.fr For instance, microwave heating has been employed in the synthesis of chiral N-sulfonylaziridines from L-serine methylester, reducing reaction times from 24 hours to just 30 minutes with improved yields. researchgate.net
Continuous flow chemistry offers substantial advantages in safety, efficiency, and scalability. unimib.itchimia.ch In flow-based SPPS, reagents are continuously passed through a reactor containing the solid support, which can improve reaction kinetics and allow for the use of lower excesses of amino acids—sometimes as low as 1.5 equivalents. researchgate.netgoogle.com Automated fast-flow peptide synthesis (AFPS) systems, which can operate at elevated temperatures and pressures, have been developed to produce protein chains of up to 164 amino acids. chimia.chchemrxiv.org These systems often incorporate in-line monitoring, such as UV-Vis analysis of Fmoc-deprotection, allowing for real-time data collection and optimization. thieme-connect.dechimia.ch This approach has been shown to reduce epimerization compared to some heated batch methods and is a promising avenue for the efficient synthesis of peptides using building blocks like Fmoc-Ser(Trt)-OH. thieme-connect.de
Isotopic Labeling Strategies for O-Trityl-L-Serine
Isotopically labeled amino acids are indispensable tools for mechanistic studies, metabolic tracing, and advanced spectroscopic analysis.
Synthesis of O-Trityl-L-Serine with Isotopically Enriched Oxygen
A convenient method for introducing ¹⁷O, a quadrupolar NMR-active nucleus, into the side-chain hydroxyl group of serine has been developed. researchgate.netcdnsciencepub.com This strategy utilizes a Mitsunobu reaction, which is known to proceed with an inversion of stereochemistry. cdnsciencepub.com
The synthesis starts with an N-Trityl-L-serine methyl ester. cdnsciencepub.com This protected serine derivative is reacted with an ¹⁷O-labeled carboxylic acid, such as 4-nitro-[¹⁷O₂]benzoic acid, in the presence of triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD). researchgate.netcdnsciencepub.com The Mitsunobu reaction transfers the ¹⁷O label from the carboxylic acid to the serine side chain, forming an O-acyl intermediate. Subsequent hydrolysis of both the ester and the N-trityl group yields the final product, [3-¹⁷O]-L-serine, with a high degree of isotopic incorporation. researchgate.netcdnsciencepub.com This one-pot synthesis is a significant improvement over previous multi-step methods reported for ¹⁸O-labeling. researchgate.netscholaris.ca
Table 2: Key Reagents in the Synthesis of [3-¹⁷O]-L-Serine
| Reagent | Role |
|---|---|
| N-Trityl-L-serine methyl ester | Starting material, provides stereochemical control and protection cdnsciencepub.com |
| 4-nitro-[¹⁷O₂]benzoic acid | Source of the ¹⁷O isotope researchgate.netcdnsciencepub.com |
| Triphenylphosphine (TPP) | Mitsunobu reagent, activates the hydroxyl group |
Applications in Mechanistic Studies and NMR Spectroscopy
The primary application of synthesizing ¹⁷O-labeled serine is for nuclear magnetic resonance (NMR) spectroscopy. nih.gov Oxygen-17 is a sensitive probe of the local chemical environment, particularly hydrogen bonding. cdnsciencepub.comnih.gov By incorporating ¹⁷O into the serine side chain, researchers can perform both solution and solid-state ¹⁷O NMR experiments. researchgate.netcdnsciencepub.com
These studies provide detailed information on the ¹⁷O nuclear quadrupole coupling and chemical shift tensors, which are highly sensitive to molecular structure and intermolecular interactions. cdnsciencepub.comresearchgate.net This allows for the precise characterization of the hydroxyl functional group, which is often involved in critical hydrogen bonds that dictate protein structure and function. cdnsciencepub.comnih.gov The ability to generate [3-¹⁷O]-L-serine opens the door to its incorporation into peptides and proteins, enabling detailed mechanistic investigations of enzyme active sites and protein folding pathways using ¹⁷O NMR as a novel spectroscopic tool. researchgate.netcdnsciencepub.comacs.org
Synthesis of Related O-Trityl-L-Serine Building Blocks for Peptide Synthesis
For practical use in Fmoc-based solid-phase peptide synthesis (SPPS), O-Trityl-L-Serine must be N-terminally protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting building block, Fmoc-L-Ser(Trt)-OH , is a cornerstone for introducing serine into peptide chains. peptide.comiris-biotech.de
The trityl group is advantageous due to its acid lability; it can be removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in DCM, often with a scavenger like triisopropylsilane (B1312306) (TIS). iris-biotech.de This allows for orthogonal deprotection schemes where the O-trityl group can be removed while acid-labile side-chain protections on other amino acids (e.g., tert-butyl ethers) and the linkage to certain resins remain intact. peptide.comiris-biotech.de This property makes Fmoc-Ser(Trt)-OH particularly valuable for the on-resin modification of the serine side chain, such as for phosphorylation or glycosylation, and for the synthesis of protected peptide fragments. peptide.comiris-biotech.de
Compared to the more common tert-butyl (tBu) protection for serine, the bulkier trityl group can sometimes lead to lower coupling efficiency due to steric hindrance. However, this same steric bulk can be advantageous in preventing certain side reactions. The choice between Fmoc-L-Ser(Trt)-OH and Fmoc-L-Ser(tBu)-OH often depends on the specific synthetic strategy, particularly whether selective side-chain manipulation is required. peptide.com
Fmoc-O-Trityl-L-Serine Synthesis
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-serine, commonly known as Fmoc-O-Trityl-L-Serine or Fmoc-Ser(Trt)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). researchgate.netlookchem.com The Fmoc group provides base-labile protection for the alpha-amino group, while the acid-labile trityl group protects the side-chain hydroxyl function, offering an orthogonal protection strategy. lookchem.com
The synthesis of Fmoc-O-Trityl-L-Serine is typically achieved by the N-protection of the pre-formed O-Trityl-L-serine. The reaction involves dissolving O-Trityl-L-serine in an aqueous dioxane solution with sodium bicarbonate. To this solution, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is added, and the mixture is stirred overnight. Acidification of the reaction mixture with hydrochloric acid, followed by extraction and purification, yields the desired Fmoc-O-Trityl-L-Serine product. nih.gov This method is a standard procedure for introducing the Fmoc protecting group onto an amino acid. nih.govbris.ac.uk
Table 1: Synthesis of Fmoc-O-Trityl-L-Serine
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1 | O-Trityl-L-serine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | Dioxane, Water, Sodium Bicarbonate (NaHCO₃) | Stirred at room temperature overnight | Fmoc-O-Trityl-L-Serine |
| 2 | Reaction Mixture | 1 N Hydrochloric Acid (HCl), Ethyl Acetate | Acidification to pH 3-4, followed by extraction | Purified Fmoc-O-Trityl-L-Serine |
Z-O-Trityl-L-Serine Synthesis
N-alpha-Benzyloxycarbonyl-O-trityl-L-serine, also known as Z-O-Trityl-L-Serine or Z-Ser(Trt)-OH, is another important serine derivative used in peptide synthesis, particularly in solution-phase methods. The benzyloxycarbonyl (Z or Cbz) group is a classic, acid-labile protecting group for amines.
The synthesis of Z-O-Trityl-L-Serine generally follows the N-protection of the O-Trityl-L-serine intermediate. The procedure involves reacting O-Trityl-L-serine with benzyl (B1604629) chloroformate in the presence of a suitable base. For instance, the amino acid can be dissolved in an aqueous solution containing sodium bicarbonate, to which benzyl chloroformate is added dropwise at a controlled temperature. The reaction is stirred for several hours, after which the product is isolated by extraction with an organic solvent like toluene (B28343) and purified. google.com This represents a standard Schotten-Baumann reaction for the introduction of the Z-group.
Table 2: Synthesis of Z-O-Trityl-L-Serine
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1 | O-Trityl-L-serine, Benzyl chloroformate | Toluene, Water, Sodium Bicarbonate (NaHCO₃) | Dropwise addition at 16-18 °C, stirred for 4 hours | Z-O-Trityl-L-Serine |
| 2 | Reaction Mixture | Toluene, Water, 5% HCl | Extraction, washing, and concentration | Purified Z-O-Trityl-L-Serine |
N-Trityl-L-Serine Methyl Ester Synthesis
N-Trityl-L-serine methyl ester is a derivative where the amino group is protected by a trityl group and the carboxylic acid is protected as a methyl ester. This compound is a useful intermediate in various synthetic transformations. nih.gov
A well-documented, high-yield synthesis proceeds in two main steps starting from L-serine. nih.gov The first step is the esterification of L-serine. This is achieved by adding acetyl chloride dropwise to cooled methanol, followed by the addition of L-serine. The solution is refluxed for two hours and then concentrated to yield L-serine methyl ester hydrochloride (H-Ser-OMe·HCl) quantitatively. nih.gov
The second step is the N-tritylation of the serine methyl ester. The previously formed hydrochloride salt is suspended in dichloromethane at 0 °C. Triethylamine is added, followed by trityl chloride. The reaction mixture is stirred overnight at room temperature. The product is then isolated by dilution with ethyl acetate, washing with water and brine, and purification by silica (B1680970) gel column chromatography, affording N-Trityl-L-serine methyl ester as a white solid in high yield (91%). nih.gov
Table 3: Synthesis of N-Trityl-L-Serine Methyl Ester
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1. Esterification | L-Serine, Acetyl chloride | Methanol (MeOH) | Reflux for 2 hours | L-Serine methyl ester hydrochloride |
| 2. N-Tritylation | L-Serine methyl ester hydrochloride, Trityl chloride | Dichloromethane (CH₂Cl₂), Triethylamine (TEA) | Stirred at room temperature overnight | N-Trityl-L-Serine Methyl Ester |
Deprotection Strategies and Orthogonality of the O Trityl Group
Acid-Labile Nature of the O-Trityl Protecting Group.wikipedia.orgsigmaaldrich.comacs.org
The bond between the oxygen atom of the serine side chain and the trityl group is an ether linkage that exhibits significant sensitivity to acidic conditions. This acid lability is the cornerstone of its utility as a protecting group. wikipedia.org The mechanism of cleavage involves protonation of the ether oxygen, followed by the departure of the stable and resonance-stabilized trityl carbocation, regenerating the free hydroxyl group on the serine residue. nih.gov This reaction leaves a bulky and highly reactive trityl cation, which must be managed to prevent unwanted side reactions. thermofisher.com
For selective deprotection , where only the O-Trt group is removed while other protecting groups and the resin linkage remain intact, much milder conditions are required. This is often achieved using a low concentration of TFA, typically 1-2%, in a non-polar solvent like dichloromethane (B109758) (DCM). nih.govsigmaaldrich.com This fine-tuning of TFA concentration is critical for achieving orthogonality. sigmaaldrich.com Studies have also explored alternatives to dilute TFA for even milder deprotection, such as using 20% dichloroacetic acid in DCM or mixtures containing hexafluoroisopropanol (HFIP). nih.govresearchgate.netsigmaaldrich.com
| Deprotection Goal | Typical Reagent Cocktail | Purpose | Reference |
|---|---|---|---|
| Selective On-Resin Deprotection | 1-2% TFA in Dichloromethane (DCM) | Removes O-Trt group while leaving Boc, tBu, and acid-sensitive linkers intact. | sigmaaldrich.com |
| Selective On-Resin Deprotection (Alternative) | 30% Hexafluoroisopropanol (HFIP) in DCM | A milder alternative to TFA for removing Trt-family groups selectively. | nih.govresearchgate.net |
| Global Deprotection & Cleavage | 95% TFA / 2.5% H₂O / 2.5% Scavenger (e.g., TIS) | Removes all acid-labile protecting groups (Trt, Boc, tBu, Pbf) and cleaves the peptide from the resin. | iris-biotech.depeptide.com |
Upon cleavage, the trityl group is released as a highly stable but reactive trityl carbocation. thermofisher.com This electrophilic species can react with nucleophilic amino acid side chains within the peptide sequence, leading to undesired and often irreversible modifications. researchgate.net Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by the trityl cation. sigmaaldrich.comresearchgate.net
To prevent these side reactions, "scavengers" are included in the deprotection cocktail. These are compounds that are more nucleophilic than the peptide side chains and can efficiently and irreversibly trap the carbocation. nih.gov The most common and effective scavenger for trityl cations is triisopropylsilane (B1312306) (TIS or TIPS). nih.govresearchgate.net Other scavengers like triethylsilane (TES), water, or thioanisole (B89551) may also be used depending on the peptide sequence and other protecting groups present. acs.orgnih.govresearchgate.net The presence of scavengers drives the deprotection reaction to completion by permanently removing the carbocation from the equilibrium. nih.gov
| Scavenger | Abbreviation | Primary Function | Reference |
|---|---|---|---|
| Triisopropylsilane | TIS / TIPS | Efficiently reduces the trityl cation to the neutral triphenylmethane (B1682552) via hydride transfer. Prevents reattachment and side-chain alkylation. | nih.govresearchgate.net |
| Triethylsilane | TES | Also acts as a hydride donor to scavenge carbocations. | nih.govgoogle.com |
| Water | H₂O | Can act as a scavenger but is less efficient than silanes. Often included in global cleavage cocktails. | acs.org |
| Ethanedithiol | EDT | A thiol-based scavenger particularly effective for protecting tryptophan residues, though less common for scavenging only trityl cations. | sigmaaldrich.com |
Trifluoroacetic Acid (TFA)-Based Deprotection Protocols
Mechanisms of Trityl Cation Scavenging.acs.org
The mechanism by which scavengers neutralize the trityl cation (Trt⁺) is crucial for preventing side reactions. The most effective scavengers, such as the hindered silanes TIS and TES, function as hydride donors. nih.gov
The deprotection begins with the acid-catalyzed cleavage of the O-Trt ether bond, releasing the serine hydroxyl group and the trityl carbocation.
Step 1: Acid-Catalyzed Cleavage R-Ser-O-Trt + H⁺ ⇌ R-Ser-O⁺(H)-Trt → R-Ser-OH + Trt⁺
The resulting trityl cation is a potent electrophile. In the presence of a silane (B1218182) scavenger like TIS, a rapid and irreversible hydride transfer occurs. The silicon-hydrogen (Si-H) bond in TIS is relatively weak and polarized, allowing the hydrogen to be transferred with its pair of electrons (as a hydride ion, H⁻) to the electron-deficient carbocation. researchgate.net
Step 2: Cation Trapping by Hydride Transfer Trt⁺ + (i-Pr)₃Si-H → Trt-H + (i-Pr)₃Si⁺
This reaction reduces the trityl cation to the stable and non-reactive hydrocarbon triphenylmethane (Trt-H). nih.gov The resulting silylium (B1239981) cation is quickly quenched by any available nucleophile, such as the trifluoroacetate (B77799) anion. This process is essentially irreversible and effectively removes the reactive Trt⁺ from the system, thus protecting the peptide from modification. nih.gov
Prevention of Side Reactions during Deprotection
Deprotection of the O-trityl group is an acid-catalyzed process that generates a stable triphenylmethyl (trityl) carbocation. While this allows for mild cleavage conditions, the reactive carbocation can lead to several side reactions if not properly managed. ru.nl A primary side reaction is the re-alkylation of nucleophilic side chains present in the peptide sequence, such as the indole (B1671886) ring of tryptophan or the thioether of methionine. peptide.comsigmaaldrich.com Furthermore, peptides containing serine or threonine can undergo an acid-catalyzed acyl N–O shift. peptide.compeptide.com
To mitigate these undesirable reactions, the deprotection is typically performed in the presence of "scavengers." These are nucleophilic reagents added in excess to the cleavage cocktail to trap the liberated trityl cations before they can react with the peptide. peptide.comsigmaaldrich.com The choice of scavenger is crucial and depends on the peptide sequence and the other protecting groups present.
Common Scavengers and Their Targets in O-Trityl Deprotection
| Scavenger | Target Side Reaction | Notes |
|---|---|---|
| Triisopropylsilane (TIS) | Traps trityl cations through reductive quenching. | Highly effective and commonly used. Recommended at 1-5% concentration. sigmaaldrich.comrsc.org |
| Triethylsilane (TES) | Functions similarly to TIS in quenching carbocations. | An alternative silane scavenger. sigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Protects tryptophan from modification and assists in Cys(Trt) deprotection. | Can cause dithioketal formation with tryptophan residues upon prolonged exposure. sigmaaldrich.com |
| Thioanisole | Scavenger for trityl cations, particularly useful in preventing side reactions with methionine. | Often used in stronger acid cleavage cocktails. sigmaaldrich.com |
Impact on Peptide Purity and Yield
The use of an optimized deprotection protocol, including the appropriate cocktail of acid and scavengers, directly translates to a cleaner crude product profile. sigmaaldrich.com In a comparative study, peptides synthesized using side-chain trityl protected amino acids, including Ser(Trt), resulted in purer final products than those synthesized with standard t-butyl protected counterparts. sigmaaldrich.com This is attributed to the milder cleavage conditions required for the trityl group, which minimizes acid-catalyzed degradation of the peptide. ru.nl
The equilibrium nature of the trityl group's acid-catalyzed removal means that the reaction must be driven to completion to ensure high yields. sigmaaldrich.com Insufficient deprotection leaves the serine side chain protected, resulting in an incomplete or modified final peptide that contributes to impurity and lowers the yield of the desired product. Techniques such as continuous flow deprotection are designed to force this equilibrium towards the deprotected state, thereby maximizing both purity and yield. sigmaaldrich.com
Advanced Deprotection Techniques
To address the challenges of deprotection, particularly for complex and sensitive peptides, advanced techniques have been developed. These methods aim to improve efficiency, selectivity, and yield while minimizing side reactions.
Continuous Flow Deprotection Systems
Continuous flow chemistry has emerged as a powerful tool for the deprotection of trityl groups, including from O-trityl serine residues. researchgate.netresearchgate.net In this setup, the peptide-bound resin is packed into a column, and the deprotection solution is continuously passed through it. rsc.orgresearchgate.net This approach offers a significant advantage over traditional batch-wise methods by effectively driving the deprotection equilibrium. sigmaaldrich.com As the cleaved trityl cations are constantly washed away, the reverse reaction (re-attachment of the trityl group) is prevented, leading to a more efficient and complete deprotection. rsc.orgsigmaaldrich.com
This method allows for the use of very low concentrations of acid, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (TIS). rsc.orgsigmaaldrich.com The constant flow ensures that even with low acid concentrations, the deprotection proceeds to completion. Researchers have reported that this technique can significantly reduce reaction times and the amount of reagents required compared to batch processing. researchgate.netresearchgate.net
Typical Parameters for Continuous Flow Deprotection of O-Trityl Group
| Parameter | Value/Condition | Source |
|---|---|---|
| Reagent Cocktail | 1-2% TFA, 2% TIS in CH2Cl2 | rsc.orgsigmaaldrich.com |
| System | Packed bed reactor (e.g., HPLC column) with peptide-resin | researchgate.net |
| Principle | Equilibrium driven by continuous removal of cleaved products | sigmaaldrich.com |
| Monitoring | The yellow color of the trityl carbocation in the eluent can be monitored until it is no longer visible, indicating reaction completion. | rsc.org |
Mild Deprotection Strategies for Sensitive Constructs
For peptides that are particularly sensitive to acid or contain other labile functionalities, even the low concentrations of TFA used in flow systems may be too harsh. This has driven the development of even milder deprotection strategies for the O-trityl group. These methods are crucial for the synthesis of complex constructs like phosphopeptides or glycopeptides, where the integrity of the entire molecule must be preserved. sigmaaldrich.com
One alternative involves using different acids. For instance, 20% dichloroacetic acid (DCA) in DCM for 10 minutes has been described for the removal of the Ser(Trt) group. sigmaaldrich.comsigmaaldrich.com Other research has focused on the use of fluorinated alcohols, which can act as mild acidic reagents. Successive treatments with solutions containing 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol (B1216648) in DCM have proven effective for removing highly acid-labile trityl groups and can be applied to the O-Trityl group on serine with prolonged treatment times. researchgate.net These conditions are often mild enough to leave tert-butyl (tBu) based protecting groups completely intact, ensuring excellent orthogonality. peptide.comresearchgate.net
Comparison of Mild Deprotection Reagents for O-Trityl Serine
| Reagent/System | Conditions | Application Notes | Source |
|---|---|---|---|
| 1% TFA in DCM | Batch-wise (multiple treatments) or continuous flow. Requires scavenger (e.g., TIS). | Selectively removes Trt in the presence of tBu groups. | sigmaaldrich.com |
| 20% Dichloroacetic Acid (DCA) in DCM | 10 minutes, batch-wise. | Alternative to TFA for Trt removal. | sigmaaldrich.comsigmaaldrich.com |
| 30% Perfluoro-tert-butanol in CH2Cl2 | Prolonged treatment (e.g., 5 x 15 min). | A very mild alternative to traditional acids. | researchgate.net |
The selection of the deprotection strategy is ultimately dictated by the specific peptide sequence and the presence of other protecting groups, with the goal of achieving selective and complete removal of the O-trityl group while preserving the integrity of the final peptide. iris-biotech.de
Applications of O Trityl L Serine in Peptide and Protein Chemistry
Solid-Phase Peptide Synthesis (SPPS) with O-Trityl-L-Serine
In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly using the popular Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, Fmoc-L-Ser(Trt)-OH is a frequently utilized building block. peptide.com The Fmoc group provides temporary protection for the α-amino group, which is removed at each cycle of amino acid addition, while the trityl group offers semi-permanent protection for the serine side chain. sigmaaldrich.com This orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others, is fundamental to modern peptide synthesis. sigmaaldrich.comunits.it The use of O-Trityl-L-serine is compatible with various coupling reagents and synthetic protocols, streamlining the production of custom peptides with high purity and yield. rsc.org
The synthesis of complex peptides, such as those containing post-translational modifications or sensitive sequences, requires exceptionally mild reaction conditions to preserve their integrity. thieme-connect.de The trityl protecting group is instrumental in this context because it can be removed under very gentle acidic conditions, such as diluted trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or acetic acid. thieme-connect.depeptide.com This mild deprotection is often compatible with sensitive functionalities that would not withstand the harsher cleavage conditions required for other protecting groups like tert-butyl (tBu). thieme-connect.de
The use of Fmoc-L-Ser(Trt)-OH allows for the reliable incorporation of serine residues into intricate peptide structures, including those destined for use as therapeutics or as tools in biochemical and pharmaceutical research. rsc.orgoup.com The stability and solubility imparted by the protective groups facilitate the efficient assembly of these complex molecules. oup.com This approach is a cornerstone of strategies aimed at producing sensitive biomolecules like glycopeptides and phosphopeptides. thieme-connect.de
A significant challenge in peptide synthesis is the occurrence of side reactions that can lead to impurities which are difficult to separate from the target peptide. The choice of protecting group for amino acid side chains plays a critical role in mitigating these unwanted reactions.
β-Elimination: This side reaction is a particular concern for serine and threonine residues, especially when they are phosphorylated. Under the basic conditions used for Fmoc group removal (e.g., with piperidine), a β-elimination reaction can occur, leading to the formation of a dehydroalanine (B155165) residue from serine. rsc.org This byproduct can then react further, for instance with piperidine, to form a piperidinyl-alanine adduct. rsc.org While this reaction is more pronounced with phosphoserine, the bulky nature of the trityl group on the O-Trityl-L-serine side chain can sterically hinder the access of the base to the β-proton, thereby helping to suppress this elimination pathway. A similar effect is observed in cysteine residues, where a bulky trityl protecting group on the sulfhydryl group minimizes the base-catalyzed β-elimination that forms dehydroalanine. oup.commdpi.com
Racemization: Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid, a side reaction that can compromise the biological activity of the final peptide. nih.gov While urethane (B1682113) protecting groups like Fmoc are designed to suppress racemization during the coupling step, certain amino acids remain susceptible. nih.govchempep.com Histidine and cysteine are particularly prone to racemization. oup.comchempep.com Interestingly, studies have shown that serine can also be susceptible. One report indicated that the use of the base DIPEA could induce racemization in Fmoc-Ser(tBu)-OH. acs.org Another study specifically noted that Fmoc-Ser(Trt)-OH had a higher tendency for racemization compared to many other natural amino acids, a phenomenon likely related to the stability of the intermediate oxazolone (B7731731) that leads to epimerization. nih.govresearchgate.net Therefore, while the trityl group provides essential side-chain protection, careful selection of coupling reagents and conditions is still necessary to prevent the racemization of serine residues. peptide.com
The table below summarizes common side reactions in SPPS and the role of trityl protection.
| Side Reaction | Affected Amino Acid(s) | Role of Trityl Protection | References |
| Nitrile Formation | Asparagine (Asn), Glutamine (Gln) | Trityl protection on the side-chain amide minimizes this reaction, which can occur upon repeated exposure to carbodiimide (B86325) coupling reagents. | peptide.com |
| β-Elimination | Cysteine (Cys), Serine (Ser) | The sterically bulky trityl group hinders base-catalyzed elimination. | oup.commdpi.com |
| Aspartimide Formation | Aspartic Acid (Asp) | This is a major side reaction in Fmoc chemistry, especially in long peptides. Trityl protection is not the primary solution; backbone protection or modified deprotection cocktails are used. | units.itchempep.com |
| Racemization | Histidine (His), Cysteine (Cys), Serine (Ser) | Trityl protection on the side chain of His does not prevent racemization. Fmoc-Ser(Trt)-OH has been noted to be prone to racemization under certain conditions. | peptide.comnih.govchempep.comresearchgate.net |
The synthesis of long peptides (typically over 30 amino acids) presents unique challenges, most notably the aggregation of the growing peptide chain on the solid support. oup.com This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps and resulting in truncated or deletion sequences. oup.com
Strategies to overcome aggregation often involve modifying the peptide backbone to disrupt the hydrogen bonding that causes self-association. oup.com While O-Trityl-L-serine is not itself a primary anti-aggregation agent, Trt-protected amino acids are key components of broader strategies. For example, a recent study demonstrated that adding a C-terminal "tag" of six Trt-protected glutamine residues—[Gln(Trt)]6—effectively mitigated aggregation and significantly improved the crude purity of a difficult-to-synthesize peptide. Furthermore, protecting the side chains of asparagine and glutamine with a trityl group improves the solubility of these otherwise poorly soluble Fmoc-amino acid derivatives, which is advantageous during the synthesis of long sequences. peptide.com
Other strategies involving the serine residue itself include its temporary conversion into a depsipeptide (an O-acyl isopeptide) or a pseudoproline. oup.comchempep.com These modifications disrupt the peptide backbone structure, prevent aggregation, and are reversed during the final cleavage step to regenerate the native serine residue. oup.comacs.org
Minimization of Side Reactions (e.g., β-elimination, racemization)
Synthesis of Phosphopeptides using O-Trityl-L-Serine
Protein phosphorylation is a critical post-translational modification that regulates countless cellular processes, making synthetic phosphopeptides invaluable tools for biological research. rsc.org O-Trityl-L-serine is a cornerstone of the "global" or "post-synthetic" phosphorylation method for preparing phosphoserine-containing peptides. peptide.commdpi.com This strategy involves synthesizing the full peptide chain first and then phosphorylating the specific serine residue(s) while the peptide is still attached to the solid support. mdpi.com
The global phosphorylation strategy relies on the differential lability of side-chain protecting groups. peptide.com The peptide is assembled using Fmoc-Ser(Trt)-OH at the position intended for phosphorylation, while other hydroxyl-containing amino acids like threonine or tyrosine might be protected with a more acid-stable group like t-butyl. peptide.com After the peptide chain is fully assembled, the trityl group is selectively cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM), which leaves the t-butyl groups and the peptide-resin linkage intact. rsc.orgchempep.com
This unmasks the hydroxyl group of the target serine residue, which can then be phosphorylated on-resin using a phosphitylating agent, such as a phosphoramidite (B1245037) reagent, followed by oxidation. rsc.orgchempep.com This approach has been used to successfully synthesize peptides containing multiple phosphoserine residues. chempep.com A comparative study found that using side-chain trityl-protected amino acids for this method yielded purer final products than when using standard t-butyl protected amino acids.
| Phosphorylation Strategy | Description | Role of O-Trityl-L-Serine | References |
| Building Block Approach | Pre-phosphorylated Fmoc-amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) are incorporated directly during SPPS. | Not directly used, but serves as an alternative strategy. | sigmaaldrich.comrsc.orgmdpi.com |
| Global Phosphorylation | The peptide is assembled first, then specific residues are deprotected and phosphorylated on-resin. | Fmoc-L-Ser(Trt)-OH is incorporated at the target site. The Trt group is selectively removed post-synthesis to allow for phosphorylation of the unmasked hydroxyl group. | peptide.comrsc.orgchempep.com |
The ability to study the function of a single phosphorylation site in a protein that may have many potential phosphorylation sites is crucial. rsc.org Chemical synthesis provides a powerful means to produce homogeneously phosphorylated proteins at specific sites. rsc.org The selective deprotection of the trityl group is the key feature that enables site-specific phosphorylation within the global phosphorylation framework.
The strategy involves a careful selection of orthogonal protecting groups. For a peptide with multiple serine residues where only one needs to be phosphorylated, the synthetic plan would be as follows:
Incorporate Fmoc-L-Ser(Trt)-OH at the desired phosphorylation site.
Incorporate Fmoc-L-Ser(tBu)-OH at all other serine positions.
Assemble the full peptide chain via SPPS.
Treat the resin-bound peptide with dilute acid (e.g., 1% TFA in DCM). This removes the acid-labile Trt group, while the more robust tBu groups remain.
Phosphorylate the newly freed hydroxyl group on the specific serine residue.
Cleave the peptide from the resin and remove the remaining protecting groups (like tBu) with a stronger acid cocktail (e.g., 95% TFA).
This approach allows for the precise and unambiguous synthesis of peptides phosphorylated at a single, defined serine residue, providing researchers with critical tools to dissect complex biological signaling pathways. rsc.org
Global Phosphorylation Methodologies
Chemical Ligation Techniques Involving Serine
Chemical ligation refers to the class of methods used to chemoselectively join two unprotected peptide fragments to form a larger polypeptide chain. The development of ligation techniques that can occur at amino acids other than the traditional cysteine has significantly broadened the scope of protein chemical synthesis.
Serine/Threonine Ligation (STL) has become a powerful, thiol-independent strategy for the chemical synthesis of proteins. acs.orgrsc.org This method facilitates the formation of a native peptide bond at a serine or threonine residue, which are significantly more abundant in natural proteins (around 12.7%) than cysteine. acs.orgnih.gov The process involves the reaction between a peptide fragment with an N-terminal serine residue and another peptide fragment possessing a C-terminal salicylaldehyde (B1680747) (SAL) ester. acs.orgnih.gov The synthesis of these peptide fragments is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS), where O-Trityl-L-serine would be incorporated to build the peptide chain containing the N-terminal serine. pnas.orgpnas.org
The mechanism of STL proceeds through several key steps:
Imine Capture : The aldehyde group of the peptide-SAL ester reacts with the N-terminal amino group of the serine-containing peptide to form a reversible imine. nih.gov
Ring-Chain Tautomerization : The hydroxyl group of the N-terminal serine side chain attacks the imine, leading to a 5-endo-trig cyclization and the formation of an oxazolidine (B1195125) intermediate. nih.gov
O-to-N Acyl Transfer : An irreversible rsc.orgCurrent time information in Bangalore, IN.-acyl shift occurs, transferring the acyl group from the oxygen to the nitrogen, which results in a stable N,O-benzylidene acetal-linked peptide. acs.orgnih.gov
Acidolysis : The final step involves the cleavage of the acetal (B89532) linkage with an acid, such as trifluoroacetic acid (TFA), to yield the final product with a native Xaa-Ser peptide bond at the ligation site. acs.orgnih.gov
This ligation strategy is highly chemoselective and can be performed with unprotected peptide segments in aqueous solutions. acs.orgpnas.org It has been successfully applied to the total synthesis of several complex peptides and proteins, including the human erythrocyte acylphosphatase and MUC1 glycopeptides. nih.govpnas.org
Table 1: Key Features of Serine/Threonine Ligation (STL)
| Feature | Description | Source(s) |
| Reactants | Peptide with N-terminal Ser/Thr and a peptide with C-terminal Salicylaldehyde (SAL) ester. | acs.org, nih.gov |
| Key Intermediate | N,O-benzylidene acetal linked peptide. | acs.org, nih.gov |
| Final Product | Polypeptide with a native peptide bond at the ligation site. | nih.gov |
| Advantages | Thiol-independent; utilizes abundant Ser/Thr residues; high chemoselectivity. | acs.org, hku.hk |
| Applications | Synthesis of proteins, glycoproteins, and cyclic peptides. | pnas.org, nih.gov |
Research has also focused on modifying the serine residue itself to facilitate novel ligation strategies. One such method involves the activation of a C-terminal serine residue on a solid support to form a cyclic urethane moiety. rsc.org This activation is achieved through a selective reaction between the serine side-chain and the backbone amide. The resulting activated cyclic urethane can then undergo nucleophilic attack by a thiol to generate a peptide thioester directly from the solid support. rsc.org These peptide thioesters are crucial precursors for Native Chemical Ligation (NCL), one of the most widely used protein synthesis techniques. rsc.org This approach is advantageous as it avoids the need for specialized resins or linkers typically required for Fmoc-based thioester synthesis. rsc.org
Another innovative strategy involves the conversion of selenocysteine (B57510) (Sec) to serine (Ser). researchgate.net This protocol allows for ligation to occur at a selenocysteine residue, which is then converted into a serine residue in a single, high-yield step post-ligation. This method expands the toolkit for programmed ligations at serine sites and has been demonstrated in the synthesis of complex glycopeptides and the Cys-free protein eglin C. researchgate.net The development of such modified serine residues and related chemistries continues to enhance the versatility and power of chemical protein synthesis.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone for determining the purity of O-trityl-L-serine, separating the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the most common method for assessing the purity of O-trityl-L-serine and its N-protected derivatives, such as Fmoc-O-trityl-L-serine. The method separates compounds based on their hydrophobicity. The bulky, nonpolar trityl group imparts significant hydrophobic character to the serine derivative, leading to strong retention on a nonpolar stationary phase (like C18).
Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks detected in the chromatogram, typically monitoring UV absorbance around 210-220 nm for the peptide bond and 254 nm for the aromatic trityl group. iris-biotech.de Commercial suppliers of related compounds like Fmoc-O-trityl-L-serine often guarantee a purity of ≥99.5% as determined by HPLC. chemimpex.comruifuchemical.com
Table 1: Typical RP-HPLC Conditions for Purity Analysis of Protected Serine Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for hydrophobic interaction. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent. nih.gov |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA | Organic solvent to elute the compound. nih.gov |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min | To effectively separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. elifesciences.org |
| Detection | UV at 220 nm and 254 nm | Detection of peptide bonds and aromatic rings. |
This is an interactive table. Click on the headers to learn more about each parameter.
Direct analysis of L-Serine, O-(triphenylmethyl)- by Gas Chromatography (GC) is not feasible due to its high polarity (from the amine and carboxylic acid groups) and low volatility. sigmaaldrich.comthermofisher.com Therefore, the compound must first undergo derivatization to convert the polar functional groups into more volatile, less reactive ones suitable for GC analysis. sigmaaldrich.comresearch-solution.com
Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens on the amine (-NH2), carboxyl (-COOH), and any remaining hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. thermofisher.com
Acylation/Esterification: The amine group can be acylated and the carboxylic acid can be esterified (e.g., methyl ester) to reduce polarity. nist.gov
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other derivatized impurities, and the mass spectrometer provides fragmentation patterns that confirm the identity of the compound. sigmaaldrich.com This method is particularly useful for detecting and quantifying small amounts of impurities or for enantiomeric analysis on a chiral column. researchgate.net
Table 2: Example Derivatization Protocol for GC-MS Analysis of Amino Acids
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Drying | Evaporate sample to dryness. | Moisture interferes with silylation reagents. sigmaaldrich.com |
| 2. Derivatization | Add silylation reagent (e.g., MTBSTFA) and solvent (e.g., acetonitrile). | To create volatile TBDMS derivatives. sigmaaldrich.com |
| 3. Reaction | Heat at elevated temperature (e.g., 100 °C) for a set time. | To ensure the derivatization reaction goes to completion. sigmaaldrich.com |
| 4. Analysis | Inject the derivatized sample into the GC-MS system. | Separation and detection of the derivatized analyte. nih.gov |
This is an interactive table. Explore the steps involved in preparing a sample for GC-MS.
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structural integrity of L-Serine, O-(triphenylmethyl)-.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact, thermally fragile molecules like protected amino acids without causing significant fragmentation. It is the standard method for confirming the molecular weight of O-trityl-L-serine. The analysis is typically performed in positive ion mode, where the compound is detected as a protonated molecule [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+.
High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. cdnsciencepub.com For L-Serine, O-(triphenylmethyl)-, with a molecular formula of C22H21NO3, the expected monoisotopic mass is 347.1521 g/mol .
Table 3: Predicted ESI-MS Ions for L-Serine, O-(triphenylmethyl)-
| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]+ | [C22H22NO3]+ | 348.1594 |
| [M+Na]+ | [C22H21NNaO3]+ | 370.1414 |
| [M+K]+ | [C22H21NKO3]+ | 386.1153 |
This interactive table shows the expected m/z values for common ions in ESI-MS.
When O-trityl-L-serine is incorporated into a peptide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to confirm the peptide's sequence and verify the modification. farmaciajournal.com In a typical LC-MS/MS experiment, the peptide is first separated by HPLC and then introduced into the mass spectrometer. A precursor ion corresponding to the protonated peptide is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov
The fragmentation pattern provides sequence information. Peptides containing an O-trityl-serine residue exhibit a characteristic fragmentation behavior. A dominant fragmentation pathway is the neutral loss of the trityl group (C19H15, 243.12 Da) or triphenylmethanol (B194598) (C19H16O, 260.12 Da). The most prominent fragment ion is often the highly stable trityl cation (CPh3+) at m/z 243.12. The presence of these characteristic losses and the trityl cation in the MS/MS spectrum serves as a strong indicator that the O-trityl-serine residue is present in the peptide. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of L-Serine, O-(triphenylmethyl)-, confirming its precise structure. Both ¹H and ¹³C NMR are used for a complete characterization. The spectra are characterized by signals from the serine backbone and the highly prominent signals from the triphenylmethyl (trityl) group. rsc.org
The ¹H NMR spectrum is dominated by a large multiplet in the aromatic region (δ ≈ 7.2-7.5 ppm), which integrates to 15 protons, corresponding to the three phenyl rings of the trityl group. nih.gov The protons of the serine backbone (α-CH and β-CH₂) appear at distinct chemical shifts.
The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the α- and β-carbons of the serine moiety, and the carbons of the trityl group, including the quaternary carbon to which the phenyl groups are attached and the ether-linked carbon. nih.govmdpi.com
Table 4: Representative ¹H NMR Chemical Shifts for Trityl-Protected Serine Derivatives
| Proton(s) | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Trityl) | 7.20 - 7.50 | Multiplet | 15H, characteristic of the triphenylmethyl group. nih.gov |
| α-CH | ~3.82 | Doublet of doublets | 1H, proton on the α-carbon. cdnsciencepub.com |
| β-CH₂ | ~3.94 - 4.01 | Multiplet | 2H, diastereotopic protons on the β-carbon, shifted downfield due to the ether linkage. cdnsciencepub.com |
This interactive table summarizes the key signals in the ¹H NMR spectrum.
Table 5: Representative ¹³C NMR Chemical Shifts for Trityl-Protected Serine Derivatives
| Carbon | Representative Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | ~172 | Carboxylic acid or ester carbon. cdnsciencepub.com |
| Aromatic (Trityl, CH) | 127 - 129 | Phenyl carbons. nih.gov |
| Aromatic (Trityl, Quaternary C) | ~144 | Carbons to which the phenyl groups are attached. |
| Trityl Quaternary C (C-O) | ~87 | The central carbon of the trityl group bonded to oxygen. |
| β-CH₂ | ~60-64 | β-carbon, shifted due to the ether linkage. cdnsciencepub.com |
| α-CH | ~56 | α-carbon. cdnsciencepub.com |
This interactive table highlights the key signals in the ¹³C NMR spectrum.
¹H and ¹³C NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of O-Trityl-L-serine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's atomic framework, allowing for unambiguous confirmation of its identity.
In the ¹H NMR spectrum, the presence of the bulky triphenylmethyl (trityl) group is confirmed by a complex multiplet signal in the aromatic region, typically between 7.2 and 7.5 ppm, which integrates to 15 protons. The protons of the serine backbone appear at more upfield chemical shifts. The α-proton (the proton on the carbon bearing the amino and carboxyl groups) and the two β-protons (the protons on the carbon attached to the trityloxy group) exhibit characteristic signals that confirm the amino acid structure. The coupling patterns between these protons provide further evidence of their connectivity.
The ¹³C NMR spectrum is equally informative. It displays distinct signals for the carbonyl carbon, the α-carbon, and the β-carbon of the serine moiety. The trityl group is identified by the signals of its 15 aromatic carbons and, most characteristically, the quaternary carbon atom bonded to the oxygen, which appears significantly downfield. Temperature-dependent ¹H NMR analysis has also been used to study intramolecular hydrogen bonding in related N-trityl derivatives synthesized from L-serine. rsc.org
Table 1: Typical NMR Chemical Shifts for O-Trityl-L-serine Moiety
| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | Trityl-H | ~7.2 - 7.5 | Complex multiplet, 15H |
| ¹H | α-H | ~3.5 - 4.0 | |
| ¹H | β-H | ~3.8 - 4.2 | |
| ¹³C | Carbonyl (C=O) | ~170 - 175 | |
| ¹³C | α-Carbon | ~55 - 60 | |
| ¹³C | β-Carbon | ~63 - 68 | |
| ¹³C | Trityl-C (quaternary) | ~85 - 90 | Carbon attached to oxygen |
| ¹³C | Trityl-C (aromatic) | ~127 - 145 | Multiple signals |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
¹⁷O NMR for Hydroxyl Group Characterization
Recent research has demonstrated a convenient, one-pot synthesis for introducing the ¹⁷O isotope onto the hydroxyl group of L-serine, enabling its characterization by both solution and solid-state ¹⁷O NMR for the first time. researchgate.netresearchgate.netresearchgate.net This labeling is achieved through a Mitsunobu reaction, with isotopic transfer from ¹⁷O-labeled water occurring at a nearly quantitative rate. researchgate.net
The resulting ¹⁷O NMR spectra provide critical data on the hydroxyl group itself. researchgate.net The chemical shifts observed in these spectra are sensitive to local factors, particularly hydrogen bonding interactions. researchgate.netresearchgate.net This technique, therefore, allows for a detailed investigation of the serine side chain's interactions within a larger molecular or supramolecular structure, which is information not readily accessible through other methods.
Chiral Analysis of O-Trityl-L-Serine and its Derivatives
The biological and chemical utility of O-Trityl-L-serine is intrinsically linked to its chirality. As it is derived from the natural amino acid L-serine, ensuring its enantiomeric purity is a critical step in quality control and for its successful use in synthesis.
Methods for Enantiomeric Purity Determination
The determination of enantiomeric purity, or enantiomeric excess (ee), is essential for characterizing chiral compounds. thieme-connect.de For O-Trityl-L-serine and its common derivatives, such as those protected with an Fmoc group, the primary method for assessing enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . rsc.orgchemimpex.comchemimpex.comiris-biotech.de
This powerful chromatographic technique employs a stationary phase that is itself chiral. The differential interaction between the two enantiomers (L and D forms) of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Certificates of analysis for commercial products, such as Fmoc-O-trityl-L-serine, frequently report purity levels of ≥99.5% as determined by chiral HPLC. chemimpex.com This method is also used to confirm the enantiomeric purity of compounds synthesized from L-serine derivatives, such as N-tritylaziridin-2-ylmethanols. rsc.org
Other direct methods for determining enantiomeric purity exist, such as NMR spectroscopy in the presence of a chiral solvating agent, which can induce separate signals for each enantiomer, but HPLC remains the most common and definitive method for this class of compounds. thieme-connect.de
Implications of Chirality in Biological Applications
Chirality is a fundamental property of biological systems, where molecular recognition is highly stereospecific. mdpi.com Natural proteins are constructed almost exclusively from L-amino acids, including L-serine. mdpi.com Consequently, the chirality of O-Trityl-L-serine as a synthetic building block has profound implications.
When O-Trityl-L-serine is used in peptide synthesis or the creation of other bioactive molecules, its L-configuration is essential for the final product to exhibit the intended biological activity. chemimpex.com The use of the incorrect D-enantiomer would result in a diastereomeric peptide with a different three-dimensional structure, likely rendering it biologically inactive or causing it to interact with different biological targets. Research has shown that D- and L-amino acids can have vastly different biological effects; for example, D-serine can induce histological changes in the kidney, highlighting the importance of stereochemical control. researchgate.net
Furthermore, the chirality of individual amino acid residues is known to have a profound effect on the self-assembly of short peptides into functional biomaterials like hydrogels. rsc.org The specific sequence of L- and D-amino acids dictates the supramolecular structure and, therefore, the material's properties and cytocompatibility. rsc.org Therefore, the enantiomeric purity of O-Trityl-L-serine is not merely a measure of chemical pureness but a critical parameter that directly influences the biological function and material properties of the molecules and assemblies derived from it.
Mechanistic Studies and Reaction Optimization
Kinetics of O-Tritylation and Deprotection
The efficiency of both the introduction (O-tritylation) and removal (deprotection) of the trityl group is governed by reaction kinetics. These kinetics are influenced by a variety of factors, from the stability of intermediates to the choice of reagents and scavengers.
The introduction of the trityl group onto the hydroxyl function of L-serine typically involves the reaction of the amino acid with a tritylating agent, such as trityl chloride, often in the presence of a catalyst. Mechanistic studies indicate that the formation of trityl ethers often proceeds through a carbocation intermediate.
The removal of the O-trityl group is an acid-catalyzed process that relies on the cleavage of the ether bond. The efficiency of this deprotection step is paramount, especially in solid-phase peptide synthesis (SPPS), where incomplete deprotection can lead to truncated or modified peptide sequences. Several factors critically influence the rate and completeness of this reaction. researchgate.netscholaris.ca
Acid Strength and Concentration : The O-trityl group is labile to acid, but its removal rate is highly dependent on the pKa and concentration of the acid used. Low concentrations (e.g., 1-3%) of strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly employed. researchgate.net The O-trityl ether of serine is noted to be more stable than that of tyrosine, requiring carefully optimized conditions for selective cleavage. thieme-connect.de
Solvent System : The choice of solvent can modulate the activity of the acid. A mixture of acetic acid, trifluoroethanol (TFE), and DCM is an alternative system used for mild cleavage, particularly for removing the trityl group while the peptide is still attached to highly acid-sensitive resins. thieme-connect.depeptide.com
Cation Scavengers : The deprotection reaction liberates a stable trityl cation. This electrophilic species can cause deleterious side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, or re-tritylation of the desired product. sigmaaldrich.comug.edu.pl To prevent this, cation scavengers are added to the cleavage cocktail. Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS or TIPS) and triethylsilane (TES), are highly effective scavengers that reduce the trityl cation to triphenylmethane (B1682552). researchgate.netthieme-connect.de
Reaction Time and Temperature : Deprotection is typically performed over multiple short intervals (e.g., 5-10 minutes, repeated several times) to ensure complete removal while minimizing acid-catalyzed side reactions. researchgate.net The reactions are usually conducted at room temperature.
The following table summarizes key factors that affect the efficiency of the deprotection of O-trityl-L-serine.
| Factor | Influence on Deprotection | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Acid Strength | Stronger acids increase the rate of cleavage. The choice depends on the desired selectivity against other protecting groups (e.g., Boc, tBu). | Trifluoroacetic Acid (TFA), Dichloroacetic Acid (DCA), Acetic Acid (AcOH) | researchgate.netthieme-connect.de |
| Acid Concentration | Higher concentration leads to faster deprotection but increases the risk of side reactions. Low concentrations (1-5%) are typical. | 1% TFA in DCM for high sensitivity; up to 90% TFA for final cleavage. | researchgate.netpeptide.com |
| Cation Scavengers | Essential for quenching the liberated trityl cation, preventing re-alkylation of the peptide. | Triisopropylsilane (TIS/TIPS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | researchgate.netthieme-connect.desigmaaldrich.com |
| Solvent | Affects reagent solubility and acid activity. Halogenated solvents are common. | Dichloromethane (DCM), Trifluoroethanol (TFE) | researchgate.netthieme-connect.de |
| Reaction Time | Prolonged exposure to acid can degrade sensitive residues. Multiple short treatments are often preferred over a single long one. | Multiple cycles of 5-10 minutes each. | researchgate.net |
Rate-Determining Steps in Trityl Group Introduction
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions and molecular interactions involving L-Serine, O-(triphenylmethyl)-. These theoretical methods provide insights that are often difficult to obtain through experimental means alone, facilitating a deeper understanding of the compound's behavior and guiding the optimization of synthetic protocols. By modeling the system at the molecular level, researchers can investigate conformational preferences, analyze non-covalent interactions, and predict the energetics of reaction pathways, thereby rationalizing observed reactivity and selectivity.
The triphenylmethyl (trityl) group is not merely a passive placeholder; its large steric bulk and electronic properties actively influence the structure and reactivity of the L-serine molecule. Molecular modeling, particularly using methods like Density Functional Theory (DFT), allows for a detailed examination of these interactions.
The trityl group's three phenyl rings can adopt a propeller-like conformation. The chirality of the serine stereogenic center can be transmitted to this propeller, influencing its twist and creating a preferred chiral conformation. researchgate.net DFT calculations, combined with experimental techniques like electronic circular dichroism (ECD), have been used to study this phenomenon of chirality induction. acs.org These studies provide a full picture of the structural dynamics of such chiral trityl derivatives in both the solid state and in solution. researchgate.net
In the solid state, the sterically demanding trityl group plays a significant role in crystal engineering. It can act as a "supramolecular protecting group" by hindering the formation of typical intermolecular hydrogen bonds between amide groups, which would otherwise dictate the crystal packing. researchgate.netacs.org This disruption of expected hydrogen-bonding networks can lead to the formation of inclusion compounds where solvent molecules are incorporated into the crystal lattice. researchgate.net Computational models can help rationalize these packing modes by calculating the energies of different intermolecular arrangements, highlighting the importance of van der Waals interactions and London dispersion forces in the crystal assembly. acs.org
Key interactions modeled include:
Intramolecular C-H···π interactions: The aliphatic protons of the serine backbone can interact with the π-systems of the trityl group's phenyl rings.
Steric Hindrance: The sheer size of the trityl group can restrict the conformational freedom of the serine backbone, favoring certain rotamers.
Chirality Transmission: The influence of the serine chiral center on the propeller-like conformation of the trityl group can be quantified through computational analysis of dihedral angles and energy minima. researchgate.net
| Interaction Type | Description | Computational Method | Key Findings |
| Chirality Induction | Transmission of chirality from the serine stereocenter to the trityl chromophore. | DFT, ECD researchgate.netacs.org | The sensitivity of chirogenesis depends on the inductor-reporter distance and environment polarity. researchgate.net |
| Supramolecular Shielding | The trityl group sterically inhibits intermolecular hydrogen bonding between amide functionalities in the solid state. researchgate.net | DFT, X-ray Diffraction researchgate.net | Enables the formation of inclusion compounds and controls molecular organization in the crystal lattice. researchgate.netacs.org |
| Conformational Analysis | Determination of the most stable conformations (rotamers) of the O-trityl-L-serine molecule. | Molecular Mechanics, DFT bath.ac.uk | The bulky trityl group significantly restricts rotation around the Cα-Cβ and Cβ-O bonds, influencing the molecule's overall shape. |
Computational chemistry is instrumental in predicting the feasibility and selectivity of reactions involving L-Serine, O-(triphenylmethyl)-. By calculating the thermodynamic and kinetic parameters of potential reaction pathways, researchers can anticipate the major products, understand the origins of selectivity, and identify conditions to suppress unwanted side reactions.
A prime example is in nucleophilic substitution reactions at the β-carbon of the serine moiety, such as the Mitsunobu reaction. Experimental studies show that the N-trityl group on serine derivatives prevents the formation of dehydroalanine (B155165) byproducts, which can occur via β-elimination. tudublin.ie Computational modeling can rationalize this by comparing the activation energy barriers for the desired substitution pathway versus the elimination pathway. The steric bulk of the trityl group can be shown to increase the energy of the transition state required for elimination, making the substitution reaction kinetically favored. tudublin.ie
DFT calculations are widely used to model reaction mechanisms in detail. acs.orgresearchgate.net For a given reaction, such as the cleavage of the trityl ether bond under acidic conditions, computational chemists can:
Map the Potential Energy Surface: Identify the structures of reactants, transition states, intermediates, and products.
Calculate Activation Energies (ΔG‡): Determine the kinetic barriers for each step. A lower barrier indicates a faster reaction rate.
For instance, a computational study on the acid-induced cleavage of an ether bond with a neighboring amide group (a system analogous to a peptide containing O-trityl-serine) used DFT calculations with a continuum solvent model to investigate the mechanism. acs.org Such studies can reveal the role of anchimeric assistance and the precise pathway of bond breaking and formation, providing a general framework for interpreting similar processes. acs.org Similarly, DFT has been used to predict the stereochemical outcome of reactions by calculating the free energy differences between diastereomeric products, with results showing excellent agreement with experimental data. acs.org
| Reaction Parameter | Description | Computational Approach | Application to O-Trityl-L-Serine |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Transition State Theory, DFT researchgate.netmdpi.com | Comparing the ΔG‡ for desired reactions (e.g., coupling) versus side reactions (e.g., elimination) to predict product distribution. tudublin.ie |
| Reaction Energy (ΔG) | The overall free energy change of a reaction, indicating thermodynamic favorability. | DFT mdpi.com | Predicting the equilibrium position and spontaneity of reactions, such as the deprotection of the trityl group. |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | DFT, MP2 acs.orgresearchgate.net | Understanding the specific atomic motions involved in bond-making and bond-breaking processes during a reaction. |
| Diastereoselectivity | The preference for the formation of one diastereomer over another. | DFT acs.org | Calculating the relative energies of diastereomeric transition states or products to predict the major stereoisomer formed. |
By leveraging these computational approaches, chemists can move beyond empirical trial-and-error, enabling a more rational and efficient design of synthetic strategies utilizing L-Serine, O-(triphenylmethyl)-.
Biological and Medicinal Chemistry Research Involving O Trityl L Serine
Utility in Drug Discovery and Development
O-Trityl-L-serine and its N-protected analogues, such as Fmoc-O-trityl-L-serine and Z-O-trityl-L-serine, are instrumental in the discovery and development of new therapeutic agents. chemimpex.comchemimpex.comchemimpex.com The incorporation of a protected serine residue is often crucial for the biological activity and specificity of the final product. chemimpex.com The trityl group not only provides protection for the hydroxyl function but also enhances the solubility of the amino acid derivative in organic solvents, facilitating its use in various synthetic protocols. chemimpex.com
The primary application of O-Trityl-L-serine derivatives is in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for pharmaceutical use. chemimpex.comnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The use of O-trityl protection for the serine side chain prevents unwanted side reactions during the coupling steps. ontosight.ai
A notable example of its application is in the synthesis of peptide hormones and their analogues. For instance, the synthesis of vasopressin, a nonapeptide hormone with antidiuretic and vasopressor effects, has been accomplished using isonitrile-mediated solid-phase synthesis where a Boc-Cys(Trt)-OH was utilized. pnas.org Similarly, the synthesis of oxytocin (B344502) analogues, another nonapeptide hormone, can involve the use of protected serine derivatives. annualreviews.org The strategic use of O-trityl protection allows for the efficient assembly of the peptide backbone, leading to high purity and yield of the final bioactive peptide. chemimpex.com
The versatility of O-Trityl-L-serine extends to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. unimi.it
Enzyme inhibitors are a critical class of therapeutic agents used to treat a wide range of diseases, from hypertension to viral infections and cancer. uq.edu.au Serine proteases, a large family of enzymes that play key roles in various physiological and pathological processes, are important targets for drug development. uq.edu.aumdpi.com Derivatives of L-serine are often employed to design competitive inhibitors for these enzymes.
Z-O-trityl-L-serine has been identified as a useful building block in the synthesis of enzyme inhibitors. chemimpex.comchemimpex.com The design of such inhibitors often involves creating molecules that can fit into the active site of the enzyme and interact with the catalytic serine residue. While specific, named examples of serine protease inhibitors synthesized directly from O-Trityl-L-serine are not extensively detailed in readily available literature, the general principle involves using the protected serine derivative as a scaffold to construct more complex molecules that can target the enzyme's active site. The development of inhibitors for viral proteases, such as HIV protease, is another area where serine-derived building blocks are of interest. google.comdiva-portal.orgnih.gov
Synthesis of Bioactive Peptides and Pharmaceuticals
Neuroscientific Applications
L-serine plays a multifaceted role in the central nervous system (CNS), acting as a precursor to several important biomolecules and participating in neuronal signaling and development. nih.govmdpi.com Consequently, derivatives of L-serine, including O-Trityl-L-serine, are valuable tools in neuroscience research, particularly in the study of neurodegenerative diseases. mdpi.com
Dysregulation of L-serine metabolism has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. mdpi.com L-serine is a crucial precursor for the synthesis of sphingolipids and phosphatidylserine, which are essential components of neuronal membranes and are vital for neuronal survival and function. mdpi.comnih.gov
Research in this area has focused on the chemical synthesis of various sphingolipids and their derivatives to study their biological roles. The synthesis of sphingosine (B13886) and its stereoisomers, the backbone of many sphingolipids, often starts from L-serine. researchgate.netresearchgate.net These complex syntheses frequently employ N-trityl protected serine derivatives to control the stereochemistry and protect the amino group during the multi-step process. researchgate.net For example, a method for synthesizing D-erythro-sphingosine, a key component of sphingolipids, has been developed starting from L-serine, involving the protection of the primary hydroxyl group with a trityl group. google.com The ability to synthesize these complex lipids allows researchers to investigate their roles in neurodegenerative processes and explore their potential as therapeutic targets.
L-serine is a direct precursor to several neurotransmitters, including D-serine and, indirectly, dopamine. mdpi.com D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. mdpi.com The synthesis of these neurotransmitter precursors in a laboratory setting for research purposes necessitates the use of protected amino acids to ensure the desired chemical transformations.
While the biological synthesis of D-serine from L-serine is enzymatic, chemical syntheses of D-serine or its derivatives would logically employ a protected form of L-serine, such as O-Trityl-L-serine, to prevent unwanted side reactions at the hydroxyl group. This allows for specific modifications to other parts of the molecule to create probes or analogues for studying neurotransmitter systems.
Synthesis of L-Serine Derivatives for Neurodegenerative Disease Research
Applications in Chemical Biology
Chemical biology aims to study and manipulate biological systems using chemical tools. In this context, O-Trityl-L-serine derivatives serve as versatile handles for the modification of peptides and proteins. chemimpex.com
One of the key applications in this field is bioconjugation, the process of linking a biomolecule, such as a peptide or protein, to another molecule, which could be a fluorescent dye, a drug, or a targeting ligand. chemimpex.comchemimpex.com Fmoc-O-trityl-L-serine is particularly useful for this purpose. chemimpex.com After the peptide has been synthesized, the trityl group can be selectively removed to expose the serine hydroxyl group, which can then be further functionalized. This allows for the site-specific modification of peptides, which is crucial for creating targeted drug delivery systems and diagnostic tools. chemimpex.com
Furthermore, the selective functionalization of serine residues in native polypeptides is a significant challenge in chemical biology. nih.gov While methods are being developed that utilize phosphorus(V)-based reagents to achieve serine-selective ligation, the principles of protecting group chemistry, exemplified by the use of O-Trityl-L-serine in peptide synthesis, underpin the ability to create well-defined bioconjugates. nih.govugr.es
Protein Modification and Bioconjugation
The triphenylmethyl (trityl) group's lability under mild acidic conditions makes O-Trityl-L-serine a valuable tool in protein modification and bioconjugation. peptide.compeptide.com Its primary function is to serve as a protected building block, allowing for the strategic incorporation of serine into synthetic peptides and proteins. This protection prevents unwanted reactions at the serine hydroxyl group during the synthesis process, enabling chemists to build complex biomolecules with high precision. chemimpex.comontosight.ai
Researchers utilize derivatives like Fmoc-O-trityl-L-serine in solid-phase peptide synthesis (SPPS) to create custom peptides. chemimpex.comsigmaaldrich.com These synthetic peptides can be engineered to have improved stability or novel functionalities. chemimpex.com The trityl group is stable during the repetitive N-terminal Fmoc deprotection cycles but can be selectively removed on the resin to allow for site-specific modification of the serine residue, such as phosphorylation or attachment of other molecules. peptide.com
Bioconjugation, the process of linking two biomolecules, heavily relies on such protected amino acids. O-Trityl-L-serine and its analogs are instrumental in synthesizing peptide-based bioconjugates for various applications, including targeted drug delivery and diagnostics. chemimpex.comchemimpex.com For instance, a serine residue within a peptide can be used as a handle to attach drugs, imaging agents, or other polymers.
A significant application is in the total solid-phase synthesis of peptide-oligonucleotide conjugates. In one approach, a derivative, N-α-Fmoc-O-trityl-L-homoserine (a closely related compound with an additional methylene (B1212753) group), was used as a key linker molecule on a solid support. oup.com The peptide chain was assembled first, and after the selective removal of the trityl group, the oligonucleotide chain was synthesized from the newly exposed hydroxyl group. This method provides a streamlined and efficient route to creating these complex hybrid molecules, which are essential for studying gene expression and for therapeutic applications. oup.com
Table 1: Applications of O-Trityl-L-Serine Derivatives in Protein Modification and Bioconjugation
| Derivative | Application Area | Specific Use | Research Finding/Outcome |
|---|---|---|---|
| Fmoc-O-trityl-L-serine | Protein Engineering | Modification of proteins to improve stability and function. chemimpex.comchemimpex.com | Facilitates the creation of complex peptides with high purity, which is crucial for developing new biocatalysts. chemimpex.com |
| Fmoc-O-trityl-L-serine | Bioconjugation | Creation of bioconjugates for targeted drug delivery systems. chemimpex.com | Enables the synthesis of bioactive peptides that can be linked to other molecules to enhance therapeutic efficacy. chemimpex.com |
| N-(2-Chlorotrityl resin)-O-trityl-L-serine benzotriazolyl ester | Bioconjugation | Facilitates the attachment of biomolecules to surfaces or other molecules. chemimpex.com | Used to create targeted therapies and diagnostics by enabling the efficient synthesis of complex molecules. chemimpex.com |
| N-α-Fmoc-O-trityl-L-homoserine | Bioconjugation | Acts as a linker for the total solid-phase synthesis of peptide-oligonucleotide conjugates. oup.com | Allows for the sequential assembly of peptide and oligonucleotide chains on a single solid support, yielding purified conjugates. oup.com |
Use in Understanding Serine's Biological Functions
O-Trityl-L-serine is a critical chemical tool for investigating the diverse biological roles of the amino acid serine. Serine is not merely a component of proteins; it is a metabolic precursor to other amino acids like glycine (B1666218) and cysteine, and to essential molecules such as sphingolipids and folates. wikipedia.org Its hydroxyl side chain is a primary site for post-translational modifications, most notably phosphorylation, which is a fundamental mechanism for regulating protein function and cell signaling.
To study these processes, researchers require precisely defined peptides and proteins where serine residues are placed at specific locations. This is where O-trityl-L-serine becomes indispensable. By using O-trityl-L-serine in peptide synthesis, scientists can incorporate a protected serine at any desired position in a peptide chain. The trityl group shields the hydroxyl group during synthesis, and its selective removal allows for subsequent modifications. peptide.comontosight.ai
A key area of research facilitated by this compound is the study of protein phosphorylation. Scientists can synthesize a peptide containing O-trityl-L-serine, deprotect the serine hydroxyl group while the peptide is still on the solid support, and then chemically phosphorylate it. peptide.com The resulting phosphopeptide can be used as a substrate to study the activity of protein kinases or phosphatases, or to investigate how phosphorylation affects protein structure and interactions. This approach provides a level of control that is not possible with biological expression systems alone.
Furthermore, synthetic peptides containing specifically placed serine residues are used to probe the active sites of enzymes and to understand the structural importance of serine in protein folding and stability. chemimpex.com By creating peptide analogs where serine is modified or replaced, researchers can dissect its contribution to biological activity. For example, the development of protocols for the O-arylation of protected serine, including trityl-protected serine, allows for the synthesis of complex aryl alkyl ethers that mimic or inhibit the function of natural products containing such linkages, thereby helping to elucidate their mechanism of action. acs.org
Table 2: Investigating Serine's Biological Functions Using O-Trityl-L-Serine
| Research Area | Role of O-Trityl-L-Serine | Biological Question Addressed |
|---|---|---|
| Protein Phosphorylation | Enables site-specific incorporation of serine for subsequent chemical phosphorylation. peptide.com | How does phosphorylation at a specific serine site affect protein function, structure, or interaction with other molecules? |
| Enzyme-Substrate Studies | Used to synthesize peptide substrates or inhibitors containing serine. chemimpex.com | What is the role of a specific serine residue in enzyme recognition, binding, or catalytic mechanism? |
| Metabolic Pathway Analysis | Serves as a precursor in the synthesis of serine-containing metabolites or their analogs. wikipedia.orgacs.org | What is the function of serine-derived metabolites in biological pathways? |
| Protein Structure and Stability | Allows for the creation of protein variants where serine residues are modified or replaced. chemimpex.com | How do specific serine residues contribute to the overall folding, stability, and function of a protein? |
Future Directions and Emerging Research Areas
Development of Novel Trityl-Based Protecting Groups with Tunable Lability
A primary focus of current research is the modification of the trityl group to allow for greater control over its stability and cleavage. This "tunable lability" is essential for complex multi-step syntheses where selective deprotection is required.
Design of Orthogonal and Semi-Permanent Protecting Groups
In the realm of peptide synthesis, having a suite of protecting groups that can be removed under different, non-interfering conditions—a concept known as orthogonality—is paramount. peptide.comiris-biotech.de Researchers are actively designing substituted trityl ethers that exhibit a range of sensitivities to acidic conditions. peptide.com By adding electron-donating or electron-withdrawing substituents to the phenyl rings of the trityl group, its stability can be finely adjusted. researchgate.net This allows for the creation of a spectrum of protecting groups, from those that are easily removed to those that are "semi-permanent," capable of withstanding numerous reaction steps before cleavage is desired. iris-biotech.de For instance, the trityl group on serine can be selectively removed with mild acid, leaving other acid-labile groups like Boc and tBu intact. peptide.com
| Protecting Group | Substituent(s) | Relative Lability | Typical Cleavage Conditions |
| Trityl (Trt) | None | Baseline | 90% TFA peptide.com |
| 4-Methyltrityl (Mtt) | One methyl group | More labile than Trt | 15% TFA peptide.com |
| Monomethoxytrityl (MMT) | One methoxy (B1213986) group | More labile than Trt | Dilute Acid |
| 4,4'-Dimethoxytrityl (DMT) | Two methoxy groups | Highly labile | Very mild acid |
| This table provides examples of how substitution on the trityl group affects its lability, a key feature in designing orthogonal protection schemes. |
Exploration of Photolabile Trityl Derivatives
A particularly innovative area of research is the development of photolabile protecting groups (PPGs) based on the trityl scaffold. researchgate.netnih.gov These groups can be cleaved using light, offering a mild and highly specific method of deprotection that avoids the use of harsh chemical reagents. This is especially useful for "caged" compounds, where a bioactive molecule is kept inactive until released by light. Researchers have found that introducing substituents, such as a dimethylamino group, to the trityl structure can create derivatives that are efficiently cleaved by UV light or even sunlight. researchgate.netnih.gov The development of such photolabile trityl groups for serine would enable precise spatial and temporal control over deprotection, a valuable tool for applications like peptide microarray synthesis. nsf.gov
Integration with Automated Synthesis Platforms
The increasing demand for synthetic peptides has spurred the development of automated synthesis technologies. iris-biotech.de Ensuring the compatibility of building blocks like L-Serine, O-(triphenylmethyl)- with these platforms is key to meeting this demand.
High-Throughput Synthesis of Serine-Containing Peptides
Automated solid-phase peptide synthesis (SPPS) involves repetitive cycles of coupling and deprotection. iris-biotech.de The O-trityl group on serine is generally robust enough for standard Fmoc-based SPPS. uci.edu However, there is still a need to optimize conditions to prevent even minor premature deprotection, especially during the synthesis of long or complex peptides. nih.gov The development of more stable, yet still selectively cleavable, trityl derivatives is a key goal for enhancing the reliability of high-throughput peptide synthesis. google.com
Microfluidic and Flow Chemistry Applications
Flow chemistry and microfluidics are revolutionizing chemical synthesis by offering precise control over reaction parameters in continuous-flow systems. manetco.bedarwin-microfluidics.com These technologies can lead to higher efficiency, reduced waste, and improved process safety. manetco.be Integrating the use of O-trityl serine into these platforms is an active area of research. researchgate.netchimia.ch This could involve developing novel methods for on-resin deprotection within a flow reactor or utilizing photolabile trityl groups that can be cleaved "on-the-fly" as the synthesis proceeds through a light-exposed section of the reactor. mdpi.com The ability to perform multi-step syntheses, including the incorporation and deprotection of O-trityl serine, in a continuous, automated fashion holds significant promise for the future of chemical manufacturing. researchgate.net
Expansion into Materials Science and Nanotechnology
The unique physicochemical properties of the triphenylmethyl group are now being explored for applications beyond traditional protecting group chemistry, particularly in the fields of materials science and nanotechnology. The bulky and hydrophobic nature of the trityl group can be harnessed to direct the self-assembly of molecules.
When L-Serine, O-(triphenylmethyl)- is incorporated into a peptide sequence, the trityl groups can act as hydrophobic domains that influence how the peptide folds and aggregates. This can be used to design novel biomaterials, such as self-assembling peptide-based hydrogels or nanofibers. Furthermore, peptides can be used to deliver nanoparticles for biomedical applications, and the properties of these conjugates can be tuned by the peptide sequence. researchgate.net The cleavage of the trityl group could serve as a stimulus to alter the material's properties, for instance, triggering the disassembly of a nanoparticle to release a therapeutic agent. While still an emerging area, the use of O-trityl serine in the design of "smart" or stimuli-responsive materials is a promising avenue for future research.
Use in Polymer and Peptide-Based Material Synthesis
Advanced Mechanistic Investigations
To optimize and innovate synthetic processes involving O-triphenylmethyl-L-serine, a deeper understanding of reaction mechanisms is essential. This includes monitoring reactions in real-time and elucidating the factors that govern stereochemical outcomes.
The removal of the trityl protecting group from the serine hydroxyl function is a critical step in multi-step syntheses. This deprotection is typically achieved under mild acidic conditions, for example, using a low concentration (1-3%) of trifluoroacetic acid (TFA) in dichloromethane (B109758). researchgate.net However, ensuring selective and complete removal without affecting other acid-labile protecting groups requires careful control.
Advanced process analytical technologies (PATs) are being implemented for real-time monitoring of solid-phase peptide synthesis (SPPS) reactions. rsc.org Techniques like continuous refractive index (RI) measurement can monitor coupling, deprotection, and wash steps, offering a way to minimize solvent consumption and optimize reaction times. rsc.orgiris-biotech.de For Fmoc-based strategies, the deprotection can be monitored by UV spectrophotometry, which quantifies the piperidine-dibenzofulvene adduct formed. iris-biotech.de While specific to Fmoc removal, the principle of real-time monitoring is broadly applicable.
HPLC is another valuable tool for monitoring the efficiency of side-chain protecting group removal over time. thermofisher.com By analyzing aliquots of the reaction, one can track the disappearance of the protected species and the appearance of the deprotected product. thermofisher.com Furthermore, real-time FlowIR spectroscopy has been used to monitor the deprotection of other protecting groups, demonstrating the power of vibrational spectroscopy in controlling reaction parameters and understanding reaction evolution. Kinetic studies, often employing NMR spectroscopy, are also crucial for optimizing deprotection conditions and understanding the reaction rates for the removal of trityl and other protecting groups. researchgate.netscholaris.ca
| Monitoring Technique | Measured Parameter/Event | Application Context | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Disappearance of protected peptide / Appearance of deprotected peptide | Monitoring cleavage and deprotection efficiency over time | thermofisher.com |
| Refractive Index (RI) Measurement | Changes in solution composition | Real-time monitoring of coupling and deprotection steps in SPPS | rsc.orgiris-biotech.de |
| Flow Infrared (IR) Spectroscopy | Vibrational modes of reactants and products | Real-time control of reaction time and temperature | |
| UV-Vis Spectrophotometry | Concentration of released protecting group adduct (e.g., dibenzofulvene) | Quantifying Fmoc deprotection in SPPS | iris-biotech.de |
| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts and signal intensity | Kinetic studies of deprotection reactions | scholaris.ca |
The inherent chirality of L-serine makes its protected derivatives, including O-triphenylmethyl-L-serine, valuable building blocks in asymmetric synthesis. The stereocenter of the amino acid is used to induce chirality in subsequent reaction steps, a strategy that has been applied to the synthesis of complex molecules like higher amino sugars and furanomycin (B1674273) derivatives. nih.govresearchgate.net
A deeper mechanistic understanding of stereocontrol is being achieved through a combination of advanced synthetic methods and computational studies. For example, research into the diastereoselective alkylation of bicyclic N,O-acetal derivatives of isoserine has provided significant insights. acs.orgnih.gov These studies showed that alkylation proceeds with either retention or inversion of configuration depending on the scaffold's stereochemistry. acs.orgnih.gov Quantum mechanical calculations revealed that the stereochemical outcome is controlled by subtle steric and torsional interactions within the bicyclic system, favoring a concave-face alkylation. acs.orgnih.gov This work provides a pathway to chiral quaternary β²,²-amino acids, which are valuable in medicinal chemistry. acs.orgnih.gov
The nature of the protecting group itself can significantly influence reactivity and stereocontrol. In cross-coupling reactions to form sphingosine (B13886) precursors, N-protected serine derivatives were studied, and it was found that the sterically hindered trityl group resulted in poor reactivity compared to less bulky protecting groups like Boc. emory.edu Similarly, studies on cysteine, which also has a reactive side chain, show that the choice of protecting group is critical for preventing racemization during peptide coupling reactions. nih.gov These findings highlight the necessity of carefully selecting protecting groups to not only prevent side reactions but also to ensure desired stereochemical outcomes in complex synthetic sequences.
| Synthetic Application | Key Feature | Mechanistic Insight | Reference(s) |
| Synthesis of Higher Amino Sugars | Use of N-CBz serinal derivatives in a multi-step sequence | Stereoselective additions and dihydroxylations controlled by the starting chiral material | nih.gov |
| Diastereoselective Alkylation | Chiral bicyclic N,O-acetal isoserine derivatives | Stereochemical outcome (retention/inversion) is controlled by the thermodynamic stability of isomers; confirmed by quantum calculations | acs.orgnih.gov |
| Synthesis of C-linked Glycopeptides | acs.orgnih.gov-Wittig sigmatropic rearrangement | Chirality of a sugar moiety induces stereoselective formation of the amino acid part | unimib.it |
| Cross-Coupling Reactions | N-protected serine thiophenyl esters | Steric hindrance of the trityl protecting group led to poor reactivity compared to smaller groups | emory.edu |
Real-Time Monitoring of Deprotection and Coupling Reactions
Biomedical Engineering and Therapeutic Applications
The biocompatibility and chemical versatility of serine make it a valuable component in materials designed for biomedical applications. Peptides containing serine, often synthesized using protected precursors like O-triphenylmethyl-L-serine, are at the forefront of developing next-generation drug delivery systems.
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. nih.gov Peptides are excellent targeting ligands due to their high specificity, low toxicity, and synthetic accessibility. nih.govisciii.es Serine-containing peptides are being explored for their ability to target specific cells or tissues.
One major area of application is in cancer therapy. isciii.es Cell-targeting peptides (CTPs) that recognize receptors overexpressed on cancer cells can be conjugated to drugs or drug-loaded nanoparticles to achieve targeted delivery. acs.orgisciii.es For instance, peptides are being designed to target protein kinases, many of which are serine/threonine kinases that are dysregulated in cancer, to prevent the kinase from interacting with its substrates. isciii.espreprints.org
Another promising area is the delivery of drugs across the blood-brain barrier (BBB) to treat neurological diseases. acs.org Peptides can be used to decorate nanocarriers, enabling them to bind to receptors on the BBB and facilitate transport into the brain. acs.org Notably, L-serine itself is transported across the BBB, and this transport mechanism can be exploited. acs.org Furthermore, serine-containing peptides are being incorporated into novel biomaterials for specific applications, such as a nano-chitosan peptide containing serine, threonine, and tyrosine, which acts as a signaling peptide to deliver drugs to the retina for treating age-related macular degeneration. researchgate.net The synthesis of these complex peptide-drug conjugates relies on robust synthetic strategies, where protecting groups like trityl play a crucial role in enabling the precise assembly of the peptide sequence. chemimpex.com
| Peptide System | Target/Application | Mechanism of Action | Reference(s) |
| Serine/Threonine Kinase Targeting Peptides | Cancer Cells | Binding to targeting domains on Ser/Thr kinases to inhibit substrate interaction | isciii.es |
| Cell-Penetrating Peptides (CPPs) | Cancer-related proteins (e.g., CDKs) | Carrying conjugated drug molecules across cell membranes to intracellular targets | preprints.org |
| Ser-Thr-Tyr containing peptide on nano-chitosan | Retina (for AMD) | Acts as a transduction signaling agent to promote uptake by retinal cells | researchgate.net |
| Peptides decorating nanovehicles | Brain (CNS diseases) | Targeting receptors at the blood-brain barrier to facilitate drug transport | acs.org |
| Peptide-Drug Conjugates (PDCs) | General Targeted Delivery | Peptide acts as a homing device to deliver a covalently linked drug payload to specific cells/tissues | nih.gov |
Role in Regenerative Medicine and Tissue Engineering
The chemical compound L-Serine, O-(triphenylmethyl)-, also known as O-trityl-L-serine, is emerging as a significant building block in the development of advanced biomaterials for regenerative medicine and tissue engineering. Its unique chemical structure, featuring a bulky trityl protecting group on the hydroxyl moiety of L-serine, allows for controlled polymerization into novel biocompatible and biodegradable polymers. These polymers are at the forefront of research for creating scaffolds that mimic the natural tissue environment and for designing sophisticated drug delivery systems.
The primary role of O-trityl-L-serine in this field is as a monomer for the synthesis of functional polyesters and poly(ester amide)s. researchgate.netmdpi.com The presence of the trityl group is crucial during synthesis, as it protects the reactive hydroxyl group, enabling specific polymerization reactions to occur. Following polymerization, this group can be removed to expose the hydroxyl or amino functionalities, which can then be used for further modification or to impart desired biological activity.
Research has focused on the synthesis of poly(L-serine ester)s through the ring-opening polymerization of N-trityl serine lactone. researchgate.net The resulting polymers are structural analogs of conventional poly(L-serine) and are being investigated for their potential as biomaterials. researchgate.net These serine-derived polyesters are attractive for tissue engineering because their degradation can theoretically yield natural metabolites, primarily the amino acid L-serine, which is known to be involved in crucial physiological processes, including cell proliferation and neurological functions. diva-portal.org
One of the key requirements for any material intended for use within the body is biocompatibility. Preliminary studies on polymers synthesized using O-trityl-L-serine derivatives have shown promising results. For instance, copolymers of mPEG-block-poly(N-trityl serine lactone) have demonstrated low cytotoxicity in studies with L929 cells, suggesting their potential for safe application in biomedical contexts. researchgate.net
The application of these serine-based polymers extends to the development of scaffolds, which provide a temporary structural framework for cells to attach, proliferate, and form new tissue. While research into scaffolds made directly from O-trityl-L-serine-derived polymers is still in early stages, the broader class of biodegradable polyesters and poly(ester amide)s, for which O-trityl-L-serine is a precursor, are extensively used for this purpose. mdpi.comresearchgate.netuc.pt The ability to functionalize these polymers after the removal of the trityl group opens up possibilities for creating "smart" scaffolds that can actively promote tissue regeneration. For example, a related serine derivative, phosphoserine, has been used to modify scaffolds to successfully induce osteogenic differentiation for bone tissue engineering. nih.gov
Furthermore, polymers derived from N-trityl-L-serine lactone have been explored as carriers for therapeutic molecules. Specifically, oligo(serine esters) have been developed as charge-altering releasable transporters for the delivery of messenger RNA (mRNA). pku.edu.cnnih.gov This is a significant area of research in regenerative medicine, as mRNA therapies have the potential to direct cell function and promote tissue repair from within the cell. The controlled degradation of the polymer backbone and the subsequent release of the therapeutic cargo are critical features enabled by the specific chemical nature of these serine-based polymers.
The intrinsic properties of L-serine itself underscore the potential of its polymeric derivatives in regenerative applications, particularly in the nervous system. L-serine has been shown to be a neurotrophic factor and plays a role in the proliferation and differentiation of neural stem cells. plos.orgnih.gov Animal studies have indicated that L-serine treatment can improve neurorestoration after ischemic events by promoting the proliferation of neural stem cells and microvessels. plos.orgnih.gov This provides a strong rationale for developing serine-based biomaterials that can create a supportive environment for nerve regeneration.
Table of Investigated Polymers Derived from L-Serine, O-(triphenylmethyl)- and Related Monomers
| Polymer/Copolymer Name | Monomer(s) | Key Findings/Potential Applications |
| Poly(N-trityl serine lactone) (PTSL) | N-trityl serine lactone | Precursor polymer; can be deprotected to form poly(serine ester). researchgate.net |
| mPEG-block-poly(N-trityl serine lactone) (mPEG-b-PTSL) | mPEG, N-trityl serine lactone | Resulting cationic block copolymer (after deprotection) showed low cytotoxicity to L929 cells. researchgate.net |
| Poly(L-serine ester) | N-trityl serine lactone (followed by deprotection) | Structural analogue of poly(L-serine); potential as a biomaterial. researchgate.netmdpi.com Investigated as transporters for mRNA delivery. pku.edu.cnnih.gov |
| Poly(ester amide)s | Diamines, Diacids, Amino acids (including serine derivatives) | Biodegradable polymers with good mechanical and thermal properties; tunable degradation rates for biomedical applications. mdpi.comuc.pt |
Q & A
Q. What are the standard synthetic routes for introducing the triphenylmethyl (trityl) group to L-serine’s hydroxyl moiety?
Methodological Answer: The trityl group is typically introduced via nucleophilic substitution using trityl chloride (triphenylmethyl chloride) under anhydrous conditions. Key steps include:
- Dissolving L-serine in a dry aprotic solvent (e.g., DMF or DCM) with a base like pyridine or triethylamine to deprotonate the hydroxyl group .
- Adding trityl chloride stoichiometrically at 0–4°C to minimize side reactions.
- Monitoring reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol) to confirm complete protection .
- Purification via flash chromatography (hexane/ethyl acetate gradient) to isolate the product.
Critical Note: Excess base or moisture can lead to hydrolysis of the trityl group; inert atmosphere (N₂/Ar) is recommended .
Q. Which analytical techniques are most effective for confirming the successful tritylation of L-serine?
Methodological Answer:
- TLC Analysis : Compare Rf values of the product against starting materials. A non-polar solvent system (e.g., 7:3 hexane/ethyl acetate) distinguishes tritylated derivatives due to increased hydrophobicity .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show a molecular ion peak matching the expected molecular weight (e.g., [M+H]⁺ for C₂₆H₂₉NO₃: calc. 404.22) .
Advanced Research Questions
Q. How can researchers address conflicting reports on the stability of O-trityl-L-serine under acidic conditions?
Methodological Answer: Discrepancies in stability studies often arise from variations in:
- Acid Strength : Trityl groups are labile in dilute acids (e.g., 1% TFA in DCM) but stable in weaker acids (e.g., acetic acid). Validate conditions using kinetic studies (HPLC monitoring at 254 nm) .
- Temperature : Elevated temperatures accelerate cleavage. For example, 25°C vs. 4°C incubation in 0.5% TFA can lead to 90% vs. 10% deprotection over 24 hours .
- Solvent System : Aqueous acids (e.g., HCl/THF) may hydrolyze trityl faster than anhydrous systems. Compare stability in DCM/H₂O vs. pure DCM .
Recommendation : Pre-screen conditions using small-scale trials with LC-MS quantification to establish optimal stability windows .
Q. What strategies optimize the orthogonal protection of amino and hydroxyl groups in L-serine derivatives for peptide synthesis?
Methodological Answer: Orthogonal protection requires sequential, selective deprotection:
- Step 1 : Protect the amino group with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) before tritylation. Boc is preferred for acid-stable trityl groups .
- Step 2 : After peptide chain assembly, remove the trityl group selectively using mild acids (1% TFA in DCM), leaving Boc intact .
- Validation : Use MALDI-TOF MS to confirm intermediate masses after each deprotection step. For example, loss of trityl (243 Da) should not affect Boc (100 Da) .
Advanced Tip : For solid-phase synthesis, employ resins functionalized with acid-labile linkers (e.g., Wang resin) to ensure compatibility with trityl deprotection .
Q. How to resolve discrepancies in phosphorylation efficiency when using O-trityl-L-serine as a precursor?
Methodological Answer: Phosphorylation yield variations may stem from:
- Steric Hindrance : The bulky trityl group can block access to the hydroxyl group. Use smaller protecting groups (e.g., benzyl) for phosphorylation steps, then reintroduce trityl post-reaction .
- Reagent Choice : Replace PCl₃ with more selective agents like POCl₃ in pyridine, which phosphorylates primary alcohols efficiently .
- Purification Artifacts : Phosphorylated products may co-elute with by-products. Use ion-exchange chromatography (e.g., DEAE Sephadex) or reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) for separation .
Q. What are the critical considerations for using O-trityl-L-serine in automated solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency : The trityl group’s steric bulk can slow amino acid coupling. Use double coupling protocols with HBTU/HOBt activation and extended reaction times (2 × 60 min) .
- Deprotection Monitoring : Implement real-time UV monitoring (301 nm) to detect trityl cation release during acid cleavage, ensuring complete deprotection .
- Side Reactions : Trityl groups may migrate under basic conditions. Avoid prolonged exposure to piperidine (used for Fmoc removal) by capping unreacted amino groups with acetic anhydride .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data on the configuration of O-trityl-L-serine derivatives?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals. Re-run spectra in a standardized solvent .
- Enantiomeric Purity : Ensure the starting L-serine is >99% ee. Use chiral HPLC (e.g., Crownpak CR-I column) to verify configuration retention post-tritylation .
- Dynamic Processes : Rotameric states of the trityl group can split signals. Acquire variable-temperature NMR (e.g., 25°C to −40°C) to resolve overlapping peaks .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
